UNC2881
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]-N-[(4-imidazol-1-ylphenyl)methyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O2/c1-2-3-12-27-25-29-16-22(23(31-25)30-19-6-10-21(33)11-7-19)24(34)28-15-18-4-8-20(9-5-18)32-14-13-26-17-32/h4-5,8-9,13-14,16-17,19,21,33H,2-3,6-7,10-12,15H2,1H3,(H,28,34)(H2,27,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVXOWLPOFYACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of UNC2881
This guide provides a comprehensive overview of the mechanism of action of this compound, a potent and specific small molecule inhibitor of Mer Tyrosine Kinase (MerTK). It details the molecular target, downstream signaling effects, and key experimental data, and provides methodologies for relevant assays.
Core Mechanism of Action: Specific Inhibition of Mer Tyrosine Kinase
This compound is a substituted-pyrimidine compound designed as a potent and selective ATP-competitive inhibitor of Mer Tyrosine Kinase (MerTK).[1][2] MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which play crucial roles in regulating immune responses, efferocytosis (the clearance of apoptotic cells), and platelet function.[1][3]
The primary mechanism of action of this compound is the direct binding to the ATP pocket within the kinase domain of MerTK. This binding event prevents the autophosphorylation of the receptor upon ligand binding (e.g., by Gas6 or Protein S), thereby blocking the initiation of downstream intracellular signaling cascades.[1][2] By inhibiting MerTK phosphorylation, this compound effectively abrogates the pro-survival and anti-inflammatory signals that are typically transduced by this receptor.[4][5]
Signaling Pathways Modulated by this compound
Activation of MerTK initiates several pro-oncogenic and survival signaling pathways. This compound-mediated inhibition of MerTK phosphorylation leads to the downstream suppression of these critical pathways.
-
PI3K/Akt Pathway: MerTK activation typically leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. By blocking MerTK, this compound prevents the activation of this pathway, thereby promoting apoptosis.[1][4]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is also activated by MerTK signaling and is involved in cell proliferation and differentiation.[1][4] this compound inhibits this pathway by preventing the initial receptor phosphorylation required for downstream signal propagation.[4]
-
Platelet Aggregation: In platelets, MerTK signaling is involved in the second phase of activation, contributing to stable thrombus formation.[2][3] this compound has been shown to potently inhibit collagen-induced platelet aggregation, highlighting its potential as an anti-thrombotic agent.[2][6][7]
Below is a diagram illustrating the MerTK signaling pathway and the inhibitory action of this compound.
Quantitative Data: Potency and Selectivity
This compound demonstrates high potency for MerTK and significant selectivity over the other TAM family members, Axl and Tyro3. This selectivity is crucial for minimizing off-target effects.
| Target Kinase | Assay Type | IC₅₀ Value | Fold Selectivity vs. MerTK | Reference |
| Mer | Cell-free (biochemical) | 4.3 nM | - | [3][4][5] |
| Mer | In-cell (Phosphorylation) | 22 nM | - | [2][4][6] |
| Axl | Cell-free (biochemical) | 360 nM | ~83-fold | [3][4][6] |
| Tyro3 | Cell-free (biochemical) | 250 nM | ~58-fold | [3][4][6] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified MerTK in a cell-free system.
Objective: To determine the IC₅₀ value of this compound against purified MerTK kinase.
Methodology:
-
Reagents: Purified recombinant MerTK kinase domain, biotinylated peptide substrate, ATP, this compound (serially diluted in DMSO), kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT). A luminescence-based ATP detection kit (e.g., ADP-Glo™) is used for readout.
-
Procedure: a. Add kinase buffer, purified MerTK enzyme, and the peptide substrate to the wells of a 384-well plate. b. Add serial dilutions of this compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a solution of ATP (at or near the Kₘ concentration for MerTK). d. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. e. Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity). Using the ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete the remaining ATP. f. Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. g. Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the degree of kinase inhibition. The IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression analysis.
Cellular MerTK Phosphorylation Assay (Western Blot)
This assay measures the ability of this compound to inhibit MerTK autophosphorylation within a cellular context.
Objective: To determine the in-cell IC₅₀ of this compound for the inhibition of MerTK phosphorylation.
Cell Line: Human B-cell acute lymphoblastic leukemia (B-ALL) cell line 697, which endogenously expresses MerTK.[4]
Methodology:
-
Cell Culture and Treatment: a. Culture 697 B-ALL cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 1-2 x 10⁶ cells/mL. b. Treat cells with various concentrations of this compound (e.g., 0-1000 nM) or DMSO vehicle control for 1-2 hours at 37°C.
-
Cell Lysis: a. Harvest cells by centrifugation and wash once with ice-cold PBS. b. Lyse the cell pellet in 1X SDS sample buffer containing protease and phosphatase inhibitors. c. Sonicate the lysate to shear DNA and reduce viscosity, then heat at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot: a. Separate proteins by molecular weight by loading equal amounts of protein from each sample onto an SDS-polyacrylamide gel. b. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding. d. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MerTK (p-MerTK). e. Wash the membrane three times with TBST. f. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Detection and Analysis: a. Image the resulting chemiluminescent signal. b. Strip the membrane and re-probe with an antibody for total MerTK and a loading control (e.g., β-actin) to ensure equal protein loading. c. Quantify band intensities using densitometry software. The ratio of p-MerTK to total MerTK is used to determine the dose-dependent inhibition and calculate the IC₅₀ value.
Collagen-Induced Platelet Aggregation Assay
This assay assesses the functional effect of this compound on platelet activation.
Objective: To measure the inhibitory effect of this compound on platelet aggregation induced by collagen.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): a. Draw whole human blood into tubes containing an anticoagulant (e.g., sodium citrate). b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature with no brake to separate the PRP (supernatant). c. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.
-
Aggregation Measurement (Light Transmission Aggregometry): a. Place an aliquot of PRP into a cuvette with a stir bar and warm to 37°C in an aggregometer. b. Add this compound (e.g., 3 µM final concentration) or DMSO vehicle and incubate for 3-5 minutes while stirring.[6] c. Calibrate the aggregometer using PRP as the 0% aggregation baseline and PPP as the 100% aggregation baseline. d. Initiate platelet aggregation by adding a specific agonist, fibrillar type I equine collagen (e.g., 2-5 µg/mL).[3][6] e. Record the change in light transmission through the sample over time (typically 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. The inhibitory effect of this compound is calculated by comparing the maximal aggregation in its presence to that of the vehicle control.
References
- 1. What are MerTK modulators and how do they work? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. uniprot.org [uniprot.org]
- 4. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mer Tyrosine Kinase: A Deep Dive into Function and Signaling
For Researchers, Scientists, and Drug Development Professionals
Mer tyrosine kinase (MERTK) is a critical receptor tyrosine kinase involved in a spectrum of physiological and pathological processes, including immune regulation, tissue homeostasis, and cancer. This technical guide provides a comprehensive overview of MERTK's core functions, its intricate signaling networks, and the experimental methodologies used to investigate this multifaceted receptor.
Core Functions of Mer Tyrosine Kinase
MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, plays a pivotal role in efferocytosis—the clearance of apoptotic cells.[1][2] This process is fundamental in preventing autoimmunity and resolving inflammation.[3] Dysregulation of MERTK signaling is implicated in a variety of diseases, including cancer, where it can promote tumor growth, survival, and resistance to therapy.[4][5][6]
The primary ligands for MERTK are the vitamin K-dependent proteins Growth Arrest-Specific 6 (Gas6) and Protein S.[7][8] These ligands act as a bridge between phosphatidylserine exposed on the surface of apoptotic cells and the MERTK receptor on phagocytes, such as macrophages.[9][10] This interaction triggers MERTK dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain, initiating a cascade of downstream signaling events.[11][12]
Quantitative Data on MERTK Interactions
The following tables summarize key quantitative data related to MERTK's interactions with its ligands and small molecule inhibitors.
Table 1: Ligand Binding Affinities for MERTK
| Ligand | Binding Affinity (Kd) | Notes |
| Gas6 | 3- to 10-fold lower affinity for MERTK compared to Axl[4] | Precise Kd values for the MERTK-Gas6 interaction are not consistently reported and can be cell-type and assay dependent. |
| Protein S | High-affinity ligand for MERTK | Species-specificity in binding has been observed.[13] |
Table 2: IC50 Values of Selected MERTK Small Molecule Inhibitors
| Inhibitor | MERTK IC50 (nM) | Target Profile | Reference(s) |
| MRX-2843 (UNC2371) | 1.3 | Dual MERTK/FLT3 inhibitor | [1][5][14][15] |
| UNC2025 | 0.46 - 0.74 | Dual MERTK/FLT3 inhibitor | [6][14][16][17][18] |
| UNC2250 | 1.7 | Selective MERTK inhibitor | [14] |
| UNC2881 | 4.3 | Selective MERTK inhibitor | [14] |
| UNC5293 | 0.9 | Selective MERTK inhibitor | [14] |
| Tamnorzatinib (ONO-7475) | 1.0 | Axl/MERTK inhibitor | [14] |
| Merestinib (LY2801653) | 10 | Multi-kinase inhibitor | [14] |
| LDC1267 | <5 | TAM kinase inhibitor | [14] |
| S49076 | <20 | Met/AXL/MER/FGFR inhibitor | [14] |
| AZD7762 | ~38 | Chk/MERTK inhibitor | [19] |
MERTK Signaling Pathways
Upon ligand-mediated activation, MERTK initiates several key downstream signaling cascades that regulate diverse cellular functions. The primary pathways include the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Focal Adhesion Kinase (FAK) pathways.[18][20][21]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial mediator of cell survival, proliferation, and growth. MERTK activation leads to the recruitment and activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.
Caption: MERTK-activated PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and migration. MERTK activation can lead to the recruitment of adaptor proteins like Grb2, which initiates the Ras-Raf-MEK-ERK signaling cascade.[3][20]
Caption: MERTK-activated MAPK/ERK signaling pathway.
FAK and STAT Signaling
MERTK signaling is also implicated in cell migration and invasion through the activation of Focal Adhesion Kinase (FAK) and regulation of the Rho family of small GTPases.[4][20] Additionally, MERTK can activate Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT6, which contribute to pro-survival phenotypes.[18][20]
Caption: MERTK-activated FAK and STAT signaling pathways.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study MERTK function and signaling.
In Vitro MERTK Kinase Assay
This assay measures the kinase activity of MERTK and is crucial for screening potential inhibitors.
Materials:
-
Recombinant human MERTK protein
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds (potential inhibitors)
-
White, opaque 96-well plates
Procedure:
-
Prepare a master mix containing kinase buffer, MERTK enzyme, and the peptide substrate.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for MERTK (approximately 42 µM).[19]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Efferocytosis Assay
This assay quantifies the ability of phagocytes (e.g., macrophages) to engulf apoptotic cells, a key function of MERTK.
Materials:
-
Phagocytic cells (e.g., primary macrophages or a macrophage cell line like J774)
-
Target cells for apoptosis induction (e.g., Jurkat T cells)
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine or UV irradiation)
-
Fluorescent dyes for labeling cells (e.g., Calcein-AM for target cells and a cell-impermeant dye for dead cells, or pHrodo Red for engulfed cells)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Preparation of Phagocytes: Plate the phagocytic cells in a multi-well plate and allow them to adhere and differentiate if necessary.
-
Induction of Apoptosis in Target Cells: Treat the target cells with an apoptosis-inducing agent. For example, incubate Jurkat cells with 1-2.5 µM staurosporine for 3-4 hours.[16] Confirm apoptosis using annexin V/propidium iodide staining.
-
Labeling of Apoptotic Cells: Label the apoptotic cells with a fluorescent dye according to the manufacturer's protocol. For example, label with Calcein-AM to identify engulfed cells or with pHrodo Red, which fluoresces in the acidic environment of the phagosome.[16]
-
Co-culture: Wash the phagocytes and add the labeled apoptotic cells at a specific ratio (e.g., 3:1 or 6:1 apoptotic cells to phagocytes).[16]
-
Incubation: Co-culture the cells for a defined period (e.g., 1-2 hours) at 37°C to allow for efferocytosis.
-
Washing: Gently wash the wells to remove non-engulfed apoptotic cells.
-
Quantification:
-
Flow Cytometry: Detach the phagocytes and analyze the percentage of fluorescently positive phagocytes, indicating the uptake of labeled apoptotic cells.
-
Fluorescence Microscopy: Visualize and count the number of phagocytes that have engulfed fluorescently labeled apoptotic cells. The efferocytosis index can be calculated as (number of phagocytes with engulfed cells / total number of phagocytes) x 100.[14]
-
Co-immunoprecipitation (Co-IP) to Identify MERTK-Interacting Proteins
Co-IP is used to identify proteins that bind to MERTK within a cellular context.
Materials:
-
Cells expressing MERTK
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-MERTK antibody
-
Control IgG antibody (from the same species as the anti-MERTK antibody)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents or mass spectrometry facility
Procedure:
-
Cell Lysis: Lyse the cells expressing MERTK with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing the Lysate: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding of proteins to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MERTK antibody or a control IgG antibody overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis:
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against suspected interacting proteins.
-
Mass Spectrometry: For an unbiased identification of interacting partners, the eluted proteins can be analyzed by mass spectrometry.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for identifying MERTK-interacting proteins using co-immunoprecipitation followed by mass spectrometry.
Caption: Workflow for identifying MERTK-interacting proteins.
This guide provides a foundational understanding of MERTK's function and signaling, equipping researchers and drug development professionals with the necessary knowledge to further explore this important therapeutic target.
References
- 1. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas6 and Protein S Ligands Cooperate to Regulate MerTK Rhythmic Activity Required for Circadian Retinal Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. string-db.org [string-db.org]
- 4. Molecular Pathways: MERTK Signaling in Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. tabaslab.com [tabaslab.com]
- 15. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry [en.bio-protocol.org]
- 16. In vitro efferocytosis assay (Flow cytometry) [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. MERTK tyrosine kinase receptor together with TIM4 phosphatidylserine receptor mediates distinct signal transduction pathways for efferocytosis and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of Mertk Surface Expression via ADAM17 and γ-Secretase Proteolytic Processing [mdpi.com]
- 20. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Core Introduction to Mer Tyrosine Kinase (MerTK)
An In-depth Technical Guide to the Role of Mer Kinase in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Mer tyrosine kinase (MerTK) is a member of the TAM family of receptor tyrosine kinases, which also includes Tyro3 and Axl.[1][2] These receptors are critical regulators of tissue homeostasis and immune function. MerTK is activated by its ligands, primarily Growth Arrest-Specific 6 (Gas6) and Protein S (ProS1), which act as bridging molecules to phosphatidylserine exposed on the surface of apoptotic cells.[1] This interaction is fundamental to MerTK's primary physiological roles: the clearance of apoptotic cells, a process known as efferocytosis, and the suppression of inflammatory responses.[1][2][3] Dysregulation of MerTK signaling is implicated in a wide range of pathologies, from cancer to autoimmune disorders, making it a compelling target for therapeutic development.
The Dichotomous Role of MerTK in Cancer
In oncology, MerTK is a double-edged sword. While its homeostatic functions are protective, its aberrant expression in malignant cells and cells within the tumor microenvironment (TME) often promotes cancer progression.
Pro-Tumorigenic Functions
Aberrant MerTK expression and activation have been documented in a wide array of solid and liquid malignancies, where it drives neoplasia through several mechanisms:
-
Oncogenic Signaling: Ligand binding induces MerTK homodimerization and autophosphorylation, triggering canonical pro-oncogenic signaling cascades including PI3K/AKT, MEK/ERK, and JAK/STAT.[4][5] These pathways promote growth factor independence, cell cycle progression, proliferation, and resistance to apoptosis.[4][6]
-
Chemoresistance: MerTK signaling can provide escape mechanisms for tumors treated with targeted agents.[4] It shares downstream pathways with other oncogenic drivers, such as EGFR, allowing it to establish bypass signaling that confers resistance to therapy.[4]
-
Immune Evasion: MerTK activation within the TME fosters an immunosuppressive landscape.[4] On tumor-associated macrophages (TAMs), MerTK signaling dampens the production of pro-inflammatory cytokines like IL-12 while increasing anti-inflammatory cytokines such as IL-10.[7][8] This skews macrophages towards a pro-tumor M2-like phenotype.[7] Furthermore, MerTK activation can upregulate the expression of the immune checkpoint protein PD-L1 on both tumor cells and macrophages, leading to T-cell exhaustion and impaired anti-tumor immunity.[4][9][10]
Quantitative Data: MerTK's Role in Various Cancers
The following table summarizes the pathways and functional outcomes associated with MerTK signaling in different cancer models.
| Cancer Type | Key Downstream Pathways Activated | Functional Outcomes | References |
| Leukemia (T-ALL, B-ALL) | PI3K/AKT, MEK/ERK | Increased survival, proliferation, chemoresistance, delayed disease onset. | [4][11] |
| Non-Small Cell Lung Cancer (NSCLC) | PI3K/AKT, FAK | Decreased apoptosis, increased migration and invasion, chemoresistance. | [5][12] |
| Glioblastoma (GBM) | FAK, RhoA | Increased migration, invasion, and resistance to apoptosis. | [5][11] |
| Melanoma | MEK/ERK, PI3K/AKT | Increased proliferation, survival, migration, and bypass signaling resistance. | [4] |
| Triple-Negative Breast Cancer (TNBC) | Akt, mTOR, MEK/Erk | Promotes tumor progression and metastatic potential. | [13] |
| Osteosarcoma | p38/STAT3 | Enhances M2 macrophage polarization and PD-L1 expression. | [10] |
Visualization: MerTK Pro-Tumorigenic Signaling
Caption: MerTK pro-tumorigenic signaling cascade.
The Role of MerTK in Autoimmune Diseases
In contrast to its role in cancer, MerTK signaling is essential for maintaining immune tolerance and preventing autoimmunity. Its dysfunction is strongly linked to the pathogenesis of systemic autoimmune diseases like Systemic Lupus Erythematosus (SLE).
Maintenance of Immune Homeostasis
-
Efferocytosis: MerTK is a primary receptor on macrophages and dendritic cells responsible for clearing billions of apoptotic cells generated daily.[2][3] This process prevents the accumulation of necrotic cell debris, which can be a source of autoantigens that trigger autoimmune responses.[9]
-
Anti-Inflammatory Signaling: Upon engulfing an apoptotic cell, MerTK signaling actively suppresses inflammation. It inhibits the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and promotes the secretion of anti-inflammatory cytokines (e.g., IL-10).[7][8] This function is critical for resolving inflammation and maintaining self-tolerance.
-
Disease Models: Genetic deletion of MerTK in mice leads to impaired efferocytosis and the development of a progressive, lupus-like autoimmune disease, underscoring its critical homeostatic role.[4][9]
Quantitative Data: MerTK in Autoimmune Models
The following table summarizes key findings related to MerTK status in autoimmune disease models and patients.
| Model / Condition | Key Finding | Consequence / Correlation | References |
| MerTK Knockout Mice | Decreased IL-10, Increased IL-12 & IL-6 | Development of lupus-like autoimmunity. | [7][8][9] |
| SLE Patients | Increased plasma levels of soluble Mer (sMer) | Positive correlation with disease activity (SLEDAI score), particularly in lupus nephritis. | |
| SLE Patients | Increased membrane Mer (mMer) on CD14+ monocytes | Positive correlation with SLEDAI score and presence of autoantibodies. | [14] |
| Rheumatoid Arthritis (RA) Patients | Increased plasma levels of sMer | Levels do not correlate with disease activity score (DAS). | [15] |
Visualization: MerTK-Mediated Efferocytosis
Caption: MerTK-mediated efferocytosis and immune suppression.
Key Experimental Protocols
Detailed methodologies are crucial for studying MerTK function. Below are protocols for two key assays.
Protocol: In Vitro MerTK Kinase Activity Assay (ADP-Glo™ Based)
This protocol outlines a luminescent-based assay to measure the kinase activity of purified MerTK by quantifying ADP formation.[16][17]
Principle: The assay is performed in two steps. First, the kinase reaction is conducted, where MerTK phosphorylates a substrate, converting ATP to ADP. In the second step, the remaining ATP is depleted, and the ADP is converted back into ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.
Methodology:
-
Kinase Reaction Setup (25 µL volume):
-
Prepare a master mix containing Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA), the desired concentration of ATP (e.g., 10 µM), and a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1).
-
Add purified recombinant MerTK enzyme (e.g., 10 ng) to the wells of a white 96-well plate.
-
Add test compounds (inhibitors) or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding the master mix to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mix for light generation.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The signal intensity directly correlates with the amount of ADP produced and thus, MerTK activity.
-
Calculate IC₅₀ values for inhibitors by plotting the dose-response curve.
-
Protocol: In Vitro Efferocytosis Assay (Flow Cytometry Based)
This protocol details a method to quantify the engulfment of apoptotic cells by phagocytes.[18][19][20]
Principle: Phagocytic cells (e.g., macrophages) are co-cultured with apoptotic "target" cells that have been pre-labeled with a fluorescent dye. After co-incubation, non-engulfed cells are washed away, and the percentage of phagocytes that have become fluorescent (by engulfing the labeled cells) is quantified by flow cytometry.
Methodology:
-
Preparation of Phagocytes:
-
Seed phagocytic cells (e.g., THP-1 monocytes or primary macrophages) in a 24-well plate at a density that will result in ~90% confluency on the day of the assay (e.g., 1x10⁵ cells/well).[19]
-
If using THP-1 monocytes, differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) for 24-48 hours.[20]
-
Wash the cells and replace the media with fresh culture medium.
-
-
Preparation and Labeling of Apoptotic Cells:
-
Use a cell line that readily undergoes apoptosis (e.g., Jurkat T-cells).
-
Induce apoptosis by exposing the cells to UV-C irradiation (e.g., 150 mJ/cm²) followed by a 2-4 hour incubation at 37°C.[19] Alternatively, use an apoptosis-inducing agent like staurosporine (e.g., 1 µM for 3-6 hours).[21]
-
Label the apoptotic cells with a fluorescent viability dye. For example, incubate cells with Calcein AM (1 µM) or CFSE (1:400 dilution) for 30 minutes at 37°C.[18][21] This dye will fluoresce inside the phagocyte after engulfment.
-
Wash the labeled apoptotic cells twice with PBS or media to remove excess dye. Resuspend in fresh media.
-
-
Co-culture and Engulfment:
-
Remove the media from the phagocyte culture wells.
-
Add the labeled apoptotic cells to the phagocytes at a specific ratio (e.g., 10:1 apoptotic cells to phagocytes).[19]
-
Incubate at 37°C for a defined period (e.g., 30-90 minutes) to allow for engulfment. The optimal time should be determined empirically.
-
-
Sample Preparation and Analysis:
-
Gently wash the wells three times with cold PBS to remove any non-engulfed apoptotic cells.
-
Harvest the phagocytes using a cell scraper or trypsin/EDTA.
-
Analyze the cells by flow cytometry. Gate on the phagocyte population and quantify the percentage of fluorescent cells (e.g., FITC-positive for Calcein AM/CFSE), which represents the efferocytosis index.
-
References
- 1. What are MerTK modulators and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Editorial: The key role of Mer receptor tyrosine kinase: where inflammation ends and fibrosis begins [frontiersin.org]
- 3. Tyro3, Axl, Mertk receptor-mediated efferocytosis and immune regulation in the tumor environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment | springermedizin.de [springermedizin.de]
- 8. JCI - MerTK inhibition in tumor leukocytes decreases tumor growth and metastasis [jci.org]
- 9. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MerTK-mediated efferocytosis promotes immune tolerance and tumor progression in osteosarcoma through enhancing M2 polarization and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MERTK Inhibition as a Targeted Novel Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Pathways: MERTK Signaling in Cancer [ouci.dntb.gov.ua]
- 13. Frontiers | Tumor-associated MerTK promotes a pro-inflammatory microenvironment and enhances immune checkpoint inhibitor response in triple-negative breast cancer [frontiersin.org]
- 14. The Expression and Clinical Significance of Different Forms of Mer Receptor Tyrosine Kinase in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased plasma levels of the soluble Mer tyrosine kinase receptor in systemic lupus erythematosus relate to disease activity and nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. tabaslab.com [tabaslab.com]
- 19. In vitro efferocytosis assay [bio-protocol.org]
- 20. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
UNC2881: A Technical Guide for Researchers
UNC2881 is a potent and selective small molecule inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TYRO3, AXL, and Mer (TAM) family of receptor tyrosine kinases. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and thrombosis.
Physicochemical and Pharmacokinetic Properties of this compound
This compound is a substituted pyrimidine derivative with the following key properties:
| Property | Value | Reference |
| CAS Number | 1493764-08-1 | [1] |
| Molecular Weight | 463.58 g/mol | [2][3] |
| Molecular Formula | C25H33N7O2 | [2][3] |
| In Vitro IC50 (Mer) | 4.3 nM | [1][2][3] |
| In Vitro IC50 (Axl) | 360 nM | [1][4][5] |
| In Vitro IC50 (Tyro3) | 250 nM | [1][4][5] |
| Cellular IC50 (Mer Phosphorylation) | 22 nM | [2][4][5][6][7] |
| Oral Bioavailability (Mice) | 14% | [2][3] |
| Systemic Clearance (Mice) | 94.5 mL/min/kg | [2][3] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the MerTK catalytic domain. By binding to the ATP-binding pocket of MerTK, this compound prevents the phosphorylation of the kinase and subsequent activation of its downstream signaling pathways.[6][7] The TAM family of receptors, including MerTK, plays a crucial role in various cellular processes, including efferocytosis (the clearance of apoptotic cells), immunoregulation, and platelet aggregation.[6][8]
In the context of thrombosis, MerTK is involved in the second phase of platelet activation.[6][7] Inhibition of MerTK by this compound has been shown to potently inhibit collagen-induced platelet aggregation, suggesting its potential as an antithrombotic agent with a potentially lower risk of bleeding compared to current therapies.[4][5][6][7]
Below is a diagram illustrating the signaling pathway of MerTK and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro MerTK Kinase Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of MerTK enzymatic activity (IC50).
Materials:
-
Recombinant human MerTK protein
-
This compound (stock solution in DMSO)
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the MerTK enzyme and the poly (Glu, Tyr) substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume should be 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TAM Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Mer specific tyrosine kinase inhibitors for the treatment and prevention of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
UNC2881: A Potent and Selective Tool for the Interrogation of Mer Kinase Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical player in a diverse range of physiological and pathological processes. Its involvement in efferocytosis (the clearance of apoptotic cells), immune regulation, platelet aggregation, and cancer progression has positioned it as a compelling target for therapeutic intervention. The study of MerTK biology has been significantly advanced by the development of specific chemical probes. Among these, UNC2881 has distinguished itself as a potent and selective small molecule inhibitor, providing researchers with a valuable tool to dissect the intricate signaling pathways governed by this kinase. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its use, and a visualization of the key signaling pathways it modulates.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
The selectivity of a chemical probe is paramount for the accurate interpretation of experimental results. This compound exhibits significant selectivity for MerTK over the other TAM family members, Axl and Tyro3.
| Kinase | IC50 (nM) | Reference(s) |
| Mer | 4.3 | [1][2][3] |
| Mer (cell-based) | 22 | [4][5][6][7] |
| Axl | 360 | [4][5][8][9] |
| Tyro3 | 250 | [1][3][4][5][8][9] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
Understanding the behavior of an inhibitor in a whole-organism context is crucial for in vivo studies. The following table summarizes key pharmacokinetic parameters of this compound in mice following a single dose.
| Parameter | Value | Administration Route | Reference(s) |
| Systemic Clearance | 94.5 mL/min/kg | Intravenous (i.v.) | [4] |
| Oral Bioavailability | 14% | Oral (p.o.) | [4] |
| Terminal Half-life | 0.80 h | Intravenous (i.v.) | [4] |
Experimental Protocols
Preparation of this compound Stock Solutions
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For in vivo studies, specific formulations are required to ensure solubility and bioavailability.
For In Vitro Use (10 mM Stock):
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.[1]
For In Vivo Oral Administration: A common vehicle for oral gavage of this compound in mice consists of a mixture of DMSO, PEG300, and Tween 80 in saline.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
This formulation should be prepared fresh before each use.
Western Blot Analysis of Mer Kinase Phosphorylation
This protocol allows for the direct assessment of this compound's inhibitory effect on MerTK activation in a cellular context.
Materials:
-
Cell line expressing MerTK (e.g., 697 B-ALL cells)
-
This compound
-
MerTK ligand (e.g., Gas6)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MerTK and anti-total-MerTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a MerTK ligand like Gas6 for 15-30 minutes to induce phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-MerTK primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-MerTK antibody to confirm equal protein loading.
Platelet Aggregation Assay
This compound has been shown to inhibit collagen-induced platelet aggregation, a key function of MerTK in hemostasis.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
Collagen (agonist)
-
Saline
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP from freshly drawn human blood by differential centrifugation.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Add this compound or vehicle control (DMSO) to the PRP and incubate for a specified time (e.g., 1 hour).
-
Place the cuvettes with PRP in the aggregometer and establish a baseline reading.
-
Add collagen to induce platelet aggregation and record the change in light transmittance over time.
-
The percentage of aggregation is calculated relative to the light transmittance of PPP.
Cell Viability (MTT) Assay
To assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Mandatory Visualization
Caption: MerTK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Mer kinase inhibitors by Virtual Screening using Structural Protein-Ligand Interaction Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. euncl.org [euncl.org]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. The GAS6-AXL signaling pathway triggers actin remodeling that drives membrane ruffling, macropinocytosis, and cancer-cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery of Mer kinase inhibitors by virtual screening using Structural Protein-Ligand Interaction Fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
UNC2881 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2881 is a potent and specific small molecule inhibitor of Mer tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] MERTK is overexpressed in numerous malignancies and plays a crucial role in promoting tumor cell survival, proliferation, and resistance to therapy. Inhibition of MERTK signaling by this compound presents a promising therapeutic strategy for various cancers. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cell viability assays and analysis of MERTK signaling.
Mechanism of Action
This compound selectively inhibits the kinase activity of MERTK, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] This disruption of MERTK signaling can lead to decreased cell proliferation, induction of apoptosis, and enhanced sensitivity to other anticancer agents.
Data Presentation
The following table summarizes the in vitro efficacy of this compound across different cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Incubation Time | Reference |
| 697 | B-cell Acute Lymphoblastic Leukemia | MERTK Phosphorylation Inhibition | 22 | 1 hour | [2] |
| 32D-EMC (chimeric EGFR-MerTK) | Murine Myeloid | MERTK Phosphorylation Inhibition | Dose-dependent inhibition (0-1000 nM) | 1 hour | [1] |
| G361 | Melanoma | MERTK Phosphorylation Inhibition | Not explicitly stated for this compound | Not explicitly stated for this compound | [3] |
Signaling Pathway
This compound targets the MERTK signaling pathway. Upon ligand binding (e.g., Gas6 or Protein S), MERTK dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell survival and proliferation. This compound blocks this initial phosphorylation step.
Caption: MERTK signaling pathway and its inhibition by this compound.
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is soluble in DMSO.[4] For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation, it is recommended to first dilute the stock solution in a small volume of serum-free medium before adding it to the final culture volume.
-
Storage: Store the solid compound at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability (MTT) Assay
This protocol describes how to determine the effect of this compound on the viability of adherent cancer cells (e.g., A549 lung cancer cells) using an MTT assay.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate overnight to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 nM this compound).
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for MERTK Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on MERTK phosphorylation in cancer cells.
Materials:
-
Cancer cell line expressing MERTK (e.g., 697 B-ALL cells)
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MERTK and anti-total-MERTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed the cells in 6-well plates at an appropriate density.
-
Once the cells reach the desired confluency, treat them with various concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 1 hour.[1]
-
If studying ligand-induced phosphorylation, starve the cells in serum-free medium before treatment with this compound, followed by stimulation with a MERTK ligand (e.g., Gas6).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MERTK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total MERTK or a housekeeping protein like β-actin.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a cell-based experiment with this compound.
Caption: General workflow for this compound cell-based experiments.
References
Recommended UNC2881 concentration for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2881 is a potent and specific small molecule inhibitor of Mer Tyrosine Kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] It demonstrates high selectivity for MerTK over the other TAM family members, Axl and Tyro3.[2][3] This selectivity makes this compound a valuable tool for investigating the biological functions of MerTK in various physiological and pathological processes, including efferocytosis, inflammation, and cancer. These application notes provide recommended concentration ranges for key in vitro assays and detailed protocols to guide experimental design.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the quantitative data for this compound's inhibitory activity in various assays. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Assay Type | Target/Cell Line | IC50 Value | Notes |
| Cell-Free Kinase Assay | MerTK | 4.3 nM | Demonstrates direct, potent inhibition of the kinase.[1][2][3] |
| Cell-Free Kinase Assay | Axl | 360 nM | ~83-fold less potent than against MerTK.[1][4] |
| Cell-Free Kinase Assay | Tyro3 | 250 nM | ~58-fold less potent than against MerTK.[1][2][4] |
| Cellular Phosphorylation Assay | 697 B-ALL Cells | 22 nM | Measures the inhibition of steady-state MerTK phosphorylation in a cellular context.[2][5] |
| Platelet Aggregation Assay | Human Platelet-Rich Plasma | >25% inhibition at 3 µM | Inhibits collagen-induced platelet aggregation.[1][4] |
Signaling Pathway
This compound exerts its effects by blocking the ATP-binding site of MerTK, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascades. MerTK signaling is crucial for regulating inflammation and the clearance of apoptotic cells. One key pathway involves the activation of ERK, which suppresses the phosphorylation of 5-lipoxygenase (5-LOX), leading to the production of pro-resolving lipid mediators like lipoxins.[6] this compound's inhibition of MerTK blocks these downstream effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TAM Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of UNC2881 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2881 is a potent and specific inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase subfamily.[1][2][3] It demonstrates high selectivity for MerTK with an IC50 value of 4.3 nM, distinguishing it from other TAM kinases like Axl (IC50 = 360 nM) and Tyro3 (IC50 = 250 nM).[1][4][5] In cellular assays, this compound inhibits Mer kinase phosphorylation with an IC50 of 22 nM.[4][5][6] Due to its role in processes like platelet aggregation and macrophage activity, this compound is a valuable tool for research in thrombosis, inflammation, and oncology.[3][6]
Proper preparation of a stock solution is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound. This document provides a detailed protocol for preparing, storing, and using this compound stock solutions.
Quantitative Data Summary
The following tables summarize the key properties and specifications for this compound.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Weight | 463.58 g/mol [1][4][5] |
| Chemical Formula | C₂₅H₃₃N₇O₂[1][4][5] |
| CAS Number | 1493764-08-1[1][4][5] |
| Appearance | White to off-white solid[5] |
Table 2: Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 30 - 92 mg/mL (approx. 65 - 198 mM)[1][4] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[4] Sonication or warming to 60°C may be required to achieve higher concentrations.[5][7] |
| Ethanol | ~5 - 7 mg/mL[4] | Heating may be required.[7] |
| Water | Insoluble[4] | |
| DMF | 30 mg/mL[1] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Recommendations |
| Solid Powder | -20°C | 3 years[4][5][7] | Store in a desiccator. |
| DMSO Stock Solution | -80°C | 1 - 2 years[4][5] | Recommended. Aliquot to avoid freeze-thaw cycles.[4][8] |
| DMSO Stock Solution | -20°C | 1 month - 1 year[4][5] | Suitable for shorter-term storage. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context and experimental application of this compound.
Caption: MerTK signaling pathway inhibited by this compound.
Caption: Experimental workflow for using this compound.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust volumes as needed for different concentrations.
Materials
-
This compound powder (MW = 463.58 g/mol )
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Appropriate Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure
-
Pre-Weighing Preparation: Before opening, bring the this compound vial to room temperature to prevent moisture condensation.
-
Weighing this compound:
-
Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 4.64 mg of this compound.
-
Calculation:Volume (L) x Concentration (mol/L) x MW (g/mol) = Mass (g)
-
0.001 L x 0.01 mol/L x 463.58 g/mol = 0.00464 g = 4.64 mg
-
-
Dissolution:
-
Transfer the weighed powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 4.64 mg). Using fresh DMSO is crucial as it is hygroscopic, and absorbed water can significantly decrease the solubility of this compound.[4]
-
Cap the vial tightly and vortex thoroughly for several minutes.
-
-
Ensuring Complete Dissolution:
-
Storage:
-
Once fully dissolved, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice prevents contamination and degradation from repeated freeze-thaw cycles.[4][8]
-
Label each aliquot clearly with the compound name, concentration, and date.
-
Store the aliquots at -80°C for long-term stability (up to 2 years).[5]
-
Application Notes
Dilution for In Vitro Cell-Based Assays
-
Working Solution: To prepare a working solution, the DMSO stock is serially diluted in cell culture medium.
-
Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the cell culture below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[8][10]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO in the culture medium without the inhibitor.[11]
-
Precipitation: this compound may precipitate when the DMSO stock is diluted into an aqueous medium. If this occurs, vortexing or brief sonication can often redissolve the compound.[9]
Formulation for In Vivo Animal Studies
Direct injection of a DMSO-based solution is often not suitable for animal studies due to toxicity and poor solubility. A co-solvent formulation is typically required.
-
Example Formulation: A common formulation involves a multi-step dilution. For instance, a clear solution can be prepared with a final solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][12]
-
Preparation: To prepare this formulation, first dilute the this compound DMSO stock into PEG300, mix well, then add Tween-80, mix again, and finally add saline to reach the final volume.[5]
-
Fresh Preparation: Working solutions for in vivo experiments should be prepared fresh on the day of use.[5]
Stability and Handling
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the stock solution, as this can compromise its stability.[4][8] Aliquoting is the best practice to prevent this.
-
Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the air, which can lead to compound precipitation over time.[13] Always use anhydrous DMSO and keep vials tightly sealed.
-
Safety: Handle this compound and DMSO with appropriate safety precautions in a well-ventilated area, wearing gloves and eye protection. DMSO can facilitate the absorption of substances through the skin.[14]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Mer inhibitor | Probechem Biochemicals [probechem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TAM Receptor | TargetMol [targetmol.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ziath.com [ziath.com]
- 14. lifetein.com [lifetein.com]
Application Notes and Protocols for In Vivo Administration of UNC2881 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2881 is a potent and selective small molecule inhibitor of Mer tyrosine kinase (MerTK).[1][2] MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is implicated in various cellular processes, including cell survival, proliferation, and efferocytosis. Its aberrant expression and activation have been linked to the progression of various cancers, particularly acute lymphoblastic leukemia (ALL), as well as to the regulation of platelet activation and thrombosis.[1][2] These application notes provide a comprehensive overview of the in vivo administration and dosage of this compound in murine models based on available preclinical data.
Pharmacokinetic Profile of this compound in Mice
Understanding the pharmacokinetic properties of a compound is crucial for designing effective in vivo studies. Preclinical studies in Swiss albino mice have characterized the pharmacokinetic profile of this compound.
| Parameter | Value | Administration Route | Mouse Strain | Reference |
| Systemic Clearance | 94.5 mL/min/kg | Intravenous (i.v.) or Oral (p.o.) | Swiss albino | [3] |
| Oral Bioavailability | 14% | Oral (p.o.) | Swiss albino | [3] |
Note: The high systemic clearance and low oral bioavailability suggest that for sustained plasma concentrations, intraperitoneal or intravenous administration may be more effective, or that frequent oral dosing would be required.
In Vivo Administration and Dosage in a Mouse Model of Thrombosis
While the primary focus of this document is on oncology models, the initial in vivo evaluation of this compound was conceptualized for the treatment and prevention of thrombosis due to MerTK's role in platelet aggregation.[1][2]
Experimental Protocol: Collagen-Induced Platelet Aggregation Inhibition (Conceptual)
Based on the potent in vitro inhibition of collagen-induced platelet aggregation by this compound, a suggested in vivo experiment in mice would be as follows.[2]
Objective: To assess the in vivo efficacy of this compound in preventing collagen-induced thromboembolism.
Mouse Model:
-
Strain: Swiss albino or similar strain.
-
Age: 6-8 weeks.
-
Sex: Male or female.
Drug Preparation and Administration:
-
Compound: this compound.
-
Vehicle: A suitable vehicle for intravenous or oral administration should be determined based on the compound's solubility. A common formulation for similar compounds includes DMSO, PEG300, and Tween 80.
-
Dosage: Based on preliminary data for related compounds, a starting dose of approximately 3 mg/kg could be evaluated.[3]
-
Administration Route: Intravenous (tail vein) or oral gavage.
-
Dosing Schedule: A single dose administered 30-60 minutes prior to the thrombotic challenge.
Thrombosis Induction and Monitoring:
-
Administer this compound or vehicle to the mice.
-
After the designated pre-treatment time, induce thrombosis by intravenous injection of a collagen and epinephrine solution.
-
Monitor the mice for signs of thromboembolism (e.g., paralysis, respiratory distress) and record survival over a specified period (e.g., 30 minutes).
Endpoint Analysis:
-
Primary endpoint: Survival rate.
-
Secondary endpoints (optional): Measurement of platelet aggregation in blood samples collected post-challenge.
In Vivo Administration and Dosage in a Mouse Model of Acute Lymphoblastic Leukemia (ALL)
Preclinical studies have demonstrated the therapeutic potential of a novel Mer-selective tyrosine kinase inhibitor, referred to as "UNC TKI," which is likely this compound or a closely related analog, in mouse models of ALL.
Experimental Protocol: Orthotopic B-ALL Xenograft Model
Objective: To evaluate the anti-leukemic efficacy of this compound in a minimal residual disease and established disease model of B-ALL.
Mouse Model:
-
Strain: Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Line: 697 B-ALL cells engineered to express luciferase for in vivo imaging.
-
Engraftment: Intravenous injection of 697-luciferase cells.
Drug Preparation and Administration:
-
Compound: UNC TKI (this compound or related compound).
-
Vehicle: To be determined based on solubility and route of administration (likely a formulation suitable for oral gavage).
-
Dosage: A dose-dependent effect was observed. Specific dosages would need to be optimized, but a starting point could be extrapolated from related compounds.
-
Administration Route: Oral gavage, leveraging the reported oral bioavailability.
-
Dosing Schedule:
-
Minimal Residual Disease Model: Treatment initiated shortly after cell inoculation.
-
Established Disease Model: Treatment initiated after 14 days of leukemia establishment, confirmed by bioluminescence imaging.
-
Frequency: Daily or twice-daily administration.
-
Efficacy Evaluation:
-
Monitor tumor burden regularly using in vivo bioluminescence imaging.
-
Record animal survival.
-
At the end of the study, collect bone marrow to assess the inhibition of MER phosphorylation/activation in leukemic blasts by Western blot or flow cytometry.
Expected Outcomes:
-
Dose-dependent reduction in tumor burden as measured by bioluminescence.
-
Increased median survival in treated mice compared to vehicle controls.
-
Inhibition of Mer phosphorylation in leukemic cells from treated mice.
Signaling Pathways and Experimental Workflows
MerTK Signaling Pathway in Leukemia
This compound exerts its anti-leukemic effects by inhibiting the MerTK signaling pathway, which is crucial for the survival and proliferation of leukemia cells.
Caption: MerTK signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study in an ALL Xenograft Model
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a mouse model of ALL.
Caption: Experimental workflow for this compound in vivo efficacy testing.
Conclusion
This compound is a promising MerTK inhibitor with demonstrated preclinical rationale for its use in oncology and thrombosis models. The provided protocols and data serve as a guide for researchers designing in vivo studies with this compound. It is essential to perform pilot studies to determine the optimal dose, schedule, and administration route for specific mouse models and experimental questions. Further investigation into the in vivo efficacy of this compound in various cancer models is warranted to fully elucidate its therapeutic potential.
References
- 1. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Mer specific tyrosine kinase inhibitors for the treatment and prevention of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC2881 Formulation for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2881 is a potent and selective, orally active inhibitor of Mer proto-oncogene, tyrosine kinase (MerTK), a member of the TYRO3, AXL, and Mer (TAM) family of receptor tyrosine kinases.[1][2] It displays significantly higher selectivity for MerTK over the other TAM family members, AXL and TYRO3.[2][3] MerTK signaling is critically involved in processes such as efferocytosis (the clearance of apoptotic cells) and the regulation of inflammatory responses.[4] Inhibition of MerTK by this compound has been shown to potently block collagen-induced platelet aggregation, suggesting its therapeutic potential in the research of pathologic thrombosis.[1][5]
This document provides detailed application notes and protocols for the preparation and formulation of this compound for use in preclinical animal studies, ensuring consistent and effective delivery for in vivo research.
Physicochemical and Biological Properties
A summary of the key characteristics of this compound is presented below.
| Property | Value | Reference |
| Molecular Weight | 463.58 g/mol | [2][6] |
| Molecular Formula | C₂₅H₃₃N₇O₂ | [2][6] |
| CAS Number | 1493764-08-1 | [2][6] |
| IC₅₀ (Mer) | 4.3 nM (cell-free assay) | [2][3] |
| IC₅₀ (Mer) | 22 nM (in-cell assay) | [1][3][5] |
| IC₅₀ (Axl) | 360 nM | [1] |
| IC₅₀ (Tyro3) | 250 nM | [1][2] |
| Solubility | Soluble in DMSO (up to 92 mg/mL) | [2][3][6] |
| Storage (Powder) | -20°C for 3 years | [3][7] |
| Storage (Stock Solution) | -80°C for 1 year | [1][2][3] |
Mechanism of Action: MerTK Signaling Pathway
This compound exerts its effect by inhibiting the phosphorylation of MerTK.[1][5] MerTK is activated by its ligands, such as Growth Arrest-Specific 6 (Gas6) and Protein S, which often bridge the receptor to phosphatidylserine on the surface of apoptotic cells.[4] This activation triggers downstream signaling cascades, including the Ras-Raf-MEK-ERK pathway, which promotes efferocytosis and suppresses inflammation.[4] By blocking the kinase activity of MerTK, this compound prevents these downstream effects.
Formulation Protocols for In Vivo Studies
The poor aqueous solubility of this compound necessitates the use of a vehicle for administration in animal models. Several formulations have been successfully used to achieve a clear solution for oral (p.o.) and intravenous (i.v.) delivery.[1][2]
Recommended Vehicle Compositions
| Protocol | % DMSO | % PEG300 | % Tween-80 | % Other | Resulting Solubility | Notes | Reference |
| A | 10% | 40% | 5% | 45% Saline | ≥ 2.5 mg/mL | Use with caution for dosing periods >15 days. | [1] |
| B | 10% | - | - | 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for oral administration. | [1] |
| C | 10% | - | - | 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | - | [1] |
| D | 5% | 40% | 5% | 50% ddH₂O | Not Specified | Based on a 92 mg/mL DMSO stock. | [2] |
Detailed Preparation Methodology (Protocol A)
This protocol is suitable for preparing a 1 mg/mL solution of this compound. Adjustments can be made based on the desired final concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and high-purity[2]
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Workflow Diagram:
Procedure:
-
Prepare Stock (Optional but Recommended): Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL). This can be stored at -80°C for up to a year.[1][2]
-
Solubilization: In a sterile tube, add the required amount of this compound powder or DMSO stock solution. For a 1 mL final volume at 1 mg/mL, start with 1 mg of this compound and add 100 µL of DMSO.
-
Mixing: Vortex or sonicate the mixture to ensure the this compound is completely dissolved, resulting in a clear solution. If precipitation occurs, gentle heating may be applied.[1]
-
Add Co-solvents: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly. Following this, add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Final Vehicle: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly one final time.
-
Administration: The final formulation should be a clear solution. It is recommended to use the mixed solution immediately for optimal results.[2]
Experimental Protocol for Animal Studies
Pharmacokinetics and Dosing in Mice
Pharmacokinetic studies in mice provide essential data for designing efficacious in vivo experiments.
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Oral Bioavailability | p.o. | 3 | 14% | [1][2][3] |
| Systemic Clearance | i.v. | 3 | 94.5 mL/min/kg | [1][2] |
| Terminal Half-life (T½) | p.o. | 3 | 0.80 hours | [1] |
| Tₘₐₓ | p.o. | 3 | 0.25 hours | [1] |
Dosing Considerations:
-
A dose of 3 mg/kg has been effectively used in mice for both intravenous and oral administration.[1][2]
-
The short half-life (0.80 h) suggests that for sustained target inhibition, frequent dosing (e.g., twice daily) or a continuous delivery method may be necessary, depending on the experimental endpoint.
-
The low oral bioavailability (14%) indicates that higher doses may be required for oral administration compared to intravenous routes to achieve equivalent systemic exposure.[1][2][3]
General In Vivo Experimental Workflow
A typical workflow for an in vivo efficacy or pharmacodynamic study is outlined below. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Key Experimental Considerations
-
Vehicle Control Group: A dedicated control group receiving only the vehicle is mandatory.[8] This allows for the differentiation of effects caused by this compound from those potentially caused by the formulation excipients.
-
Route of Administration: The choice between oral gavage and intravenous injection depends on the experimental goal. IV administration provides 100% bioavailability and rapid peak concentration, while oral gavage mimics a more clinically relevant route but results in lower bioavailability.[1][2][9][10]
-
Toxicity: Before initiating large-scale efficacy studies, it is advisable to conduct a dose-range finding or maximum tolerated dose (MTD) study to identify a safe and effective dose range.[11] Monitor animals for any adverse clinical signs, such as weight loss, lethargy, or changes in behavior.
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant ethics committee (e.g., IACUC).[9][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TAM Receptor | TargetMol [targetmol.com]
- 4. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC 2881 | Additional RTK Inhibitors: R&D Systems [rndsystems.com]
- 7. invivochem.net [invivochem.net]
- 8. journals.plos.org [journals.plos.org]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 11. Toxicology | MuriGenics [murigenics.com]
- 12. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application Notes and Protocols for UNC2881 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation and aggregation are critical processes in hemostasis and thrombosis. The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, particularly MERTK, has emerged as a significant regulator of platelet function.[1][2] MERTK, expressed on the platelet surface, is activated by its ligand, growth arrest-specific protein 6 (Gas6), leading to the augmentation of platelet activation responses.[1][3] Inhibition of the Gas6/MERTK signaling axis presents a promising therapeutic strategy for modulating platelet activity and preventing thrombosis.[1][2]
UNC2881 is a potent and selective inhibitor of MERTK. While specific data for this compound in platelet aggregation is emerging, studies with the structurally similar MERTK inhibitor, UNC2025, have demonstrated a significant reduction in platelet activation and thrombus formation.[1][2] UNC2025 inhibits MERTK phosphorylation and downstream signaling through Akt and SRC, leading to decreased platelet activation.[2][3] These findings strongly suggest that this compound will exhibit similar anti-platelet effects by targeting the same signaling pathway.
These application notes provide a comprehensive guide for utilizing this compound in in vitro platelet aggregation assays, including detailed protocols and data interpretation guidelines.
Data Summary
Quantitative data on the inhibitory effects of MERTK inhibitors on platelet aggregation is crucial for experimental design. The following table summarizes key quantitative findings for the MERTK inhibitor UNC2025, which can be used as a reference for designing studies with this compound.
| Compound | Assay | Agonist | IC50 / Effective Concentration | Key Findings | Reference |
| UNC2025 | Light Transmission Aggregometry | Not Specified | Not Specified | Decreased platelet activation in vitro. | [2] |
| UNC2025 | In vivo thrombosis model | Not Specified | Not Specified | Protected animals from pulmonary embolism and arterial thrombosis without increasing bleeding times. | [2] |
| Anti-Mertk antibody | Platelet Aggregation | GPVI agonists (convulxin, poly(PHG), CRP), thrombin | Not Applicable | Did not inhibit platelet aggregation.[4] | [4] |
| Clopidogrel | Washed Platelet Aggregation | ADP (6 µM) | 1.9 ± 0.3 µM | Time- and concentration-dependent inhibition. | [5] |
Note: While direct IC50 values for this compound in platelet aggregation assays are not yet widely published, the data for UNC2025 suggests that concentrations in the low micromolar range are likely to be effective. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental conditions.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of this compound and to properly design and execute platelet aggregation assays, it is essential to visualize the underlying signaling pathways and experimental procedures.
Caption: MERTK signaling pathway in platelets and the inhibitory action of this compound.
Caption: Workflow for a typical platelet aggregation assay using this compound.
Caption: Logical flow of how this compound inhibits platelet aggregation.
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol is adapted from standard laboratory procedures for preparing human platelets.[6][7]
Materials:
-
Human whole blood collected in 3.2% trisodium citrate tubes.
-
Polypropylene tubes (15 mL and 50 mL).
-
Serological pipettes.
-
Centrifuge with a swinging bucket rotor.
Procedure:
-
Draw human whole blood into a vacuum tube containing 3.2% trisodium citrate.[7] To avoid platelet activation due to venipuncture, it is recommended to discard the first few milliliters of blood.[8][9]
-
Centrifuge the whole blood at 200 x g for 10-20 minutes at room temperature (20-24°C) with the brake off.[7]
-
Carefully collect the upper, straw-colored layer, which is the Platelet-Rich Plasma (PRP), using a polypropylene pipette and transfer it to a fresh polypropylene tube. Avoid disturbing the buffy coat (white blood cell layer).
-
Store the PRP at room temperature and use it within 2-4 hours of blood collection.[9][10] Avoid temperatures below 20°C as this can cause platelet activation.[9][10]
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood sample at a higher speed (e.g., 1000-2500 x g) for 15-20 minutes at room temperature with the brake off.[7]
-
Collect the supernatant (PPP) and store it at room temperature. The PPP will be used as a blank (100% aggregation) in the aggregometer.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
LTA is a widely used method to measure platelet aggregation in vitro.[6][7]
Materials:
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Platelet agonists (e.g., collagen, collagen-related peptide (CRP), ADP, thrombin).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes.
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[7]
-
Blanking: Pipette 300-500 µL of PPP into a cuvette with a stir bar and place it in the reference well of the aggregometer to set the 100% aggregation baseline.[7]
-
Baseline: Pipette the same volume of PRP into a cuvette with a stir bar and place it in the sample well. Allow the sample to equilibrate to 37°C for a few minutes with stirring (typically 900-1200 rpm) to establish a stable baseline (0% aggregation).[7]
-
Inhibitor Incubation: Add a small volume of this compound stock solution or vehicle control (e.g., DMSO) to the PRP in the cuvette. The final concentration of the solvent should be minimal (typically ≤ 0.5%) to avoid affecting platelet function. Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C with stirring.[5][11]
-
Induction of Aggregation: Add the platelet agonist (e.g., collagen at 1-5 µg/mL, CRP at 0.25-5 µg/mL, or ADP at 5-20 µM) to the cuvette to induce aggregation.[5][10][11][12]
-
Data Acquisition: Record the change in light transmission for a set period (typically 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
Data Analysis: The aggregometer software will generate aggregation curves. The maximum percentage of aggregation is calculated relative to the PPP (100%) and baseline PRP (0%). Compare the aggregation curves and maximal aggregation percentages between this compound-treated samples and vehicle controls.
Conclusion
This compound, as a potent MERTK inhibitor, is expected to be a valuable tool for investigating the role of MERTK signaling in platelet function and for the development of novel antiplatelet therapies. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute robust platelet aggregation assays using this compound. It is crucial to perform dose-response experiments to determine the optimal inhibitor concentration and to include appropriate vehicle controls in all experiments to ensure the validity of the results. Further studies will be essential to fully characterize the specific effects and potency of this compound on platelet aggregation.
References
- 1. The role in inflammation in platelet activation and thrombosis - Brian Branchford [grantome.com]
- 2. The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyro3, Axl, and Mertk receptors differentially participate in platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Analysis of Platelet Aggregation by Cell Counting - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. euncl.org [euncl.org]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of Collagen Related Peptide Induced Platelet Activation and Apoptosis by Ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC2881 in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocol for investigating the antiviral potential of UNC2881, a potent and selective Mer tyrosine kinase (MerTK) inhibitor. This document outlines the rationale for targeting MerTK in viral infections, presents available data on this compound, and offers detailed protocols for in vitro antiviral and cytotoxicity assays.
Introduction
This compound is an orally bioavailable small molecule that specifically inhibits Mer kinase with a high degree of selectivity over other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] Viruses can exploit host cell signaling pathways to facilitate their replication and evade the immune system. MerTK signaling has been shown to dampen the innate immune response, creating a more favorable environment for viral propagation.[3] By inhibiting MerTK, this compound has the potential to enhance the host's antiviral immune response and control viral infections.[2]
Mechanism of Action
This compound functions by blocking the phosphorylation of Mer kinase, a key step in its activation.[1][2] In the context of a viral infection, the activation of MerTK on immune cells, such as macrophages and dendritic cells, leads to the suppression of type I interferon signaling and the production of pro-inflammatory cytokines. This immunosuppressive effect can hinder the clearance of the virus. This compound, by inhibiting MerTK, is expected to reverse this effect, leading to a more robust antiviral state within the host.
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| Mer | 4.3[1] |
| Mer (in 697 B-ALL cells) | 22[1][2] |
| Axl | 360[2] |
| Tyro3 | 250[2] |
Table 2: In Vivo Antiviral Activity of this compound
| Virus | Animal Model | Dosing Regimen | Results |
| Vesicular Stomatitis Virus (VSV) | Mice | 3 mg/kg; i.v.; injected on days -3, -2, -1, and 0 | Reduced VSV replication in spleen, liver, kidney, and lung.[2] |
Mandatory Visualizations
Signaling Pathway of MerTK in Viral Infection and Inhibition by this compound
Caption: MerTK signaling pathway in viral infection and its inhibition by this compound.
Experimental Workflow for In Vitro Antiviral Testing of this compound
Caption: General workflow for determining the in vitro antiviral activity and cytotoxicity of this compound.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC₅₀)
Objective: To determine the concentration of this compound that reduces the viability of host cells by 50%.
Materials:
-
This compound
-
Host cell line (e.g., Vero, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dilution.
-
Treatment: After 24 hours of cell growth, remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. This incubation time should match the duration of the antiviral assay.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the CC₅₀ value.
Protocol 2: Plaque Reduction Assay
Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC₅₀).
Materials:
-
This compound
-
Virus stock of known titer (PFU/mL)
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Serum-free medium
-
Overlay medium (e.g., containing 1% methylcellulose or low-melting-point agarose)
-
Fixative solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Preparation: Ensure host cell monolayers are confluent on the day of the experiment.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.
-
Treatment and Infection: Remove the growth medium from the cell monolayers. Add the this compound dilutions to the wells and incubate for 1-2 hours at 37°C. Following pre-treatment, add the diluted virus to each well.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Overlay: Remove the inoculum and add 2-3 mL of overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Fixation and Staining: Remove the overlay medium and fix the cells with the fixative solution for at least 30 minutes. Discard the fixative and stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound). Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC₅₀ value.
Protocol 3: Pseudotyped Lentiviral Entry Assay
Objective: To assess the effect of this compound on viral entry mediated by a specific viral envelope protein.
Materials:
-
This compound
-
Pseudotyped lentiviral particles expressing a reporter gene (e.g., luciferase or GFP) and a viral envelope protein of interest.
-
Target host cells expressing the appropriate viral receptor.
-
96-well white or clear-bottom plates.
-
Luciferase substrate or flow cytometer/fluorescence microscope for GFP detection.
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate 24 hours prior to infection.
-
Compound Treatment: On the day of infection, pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Infection: Add a predetermined amount of pseudotyped lentivirus to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Reporter Gene Measurement:
-
Luciferase: Add luciferase substrate to each well and measure the luminescence using a plate reader.
-
GFP: Measure the percentage of GFP-positive cells using a flow cytometer or quantify the fluorescence intensity using a fluorescence microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of viral entry for each this compound concentration relative to the virus control. Plot the percentage of inhibition against the log of the compound concentration to determine the EC₅₀.
Conclusion
This compound presents a promising host-targeted approach for antiviral therapy by modulating the innate immune response through the inhibition of MerTK. The protocols detailed in this document provide a framework for researchers to systematically evaluate the in vitro antiviral activity and cytotoxicity of this compound against a broad range of viruses. The generation of robust EC₅₀ and CC₅₀ data will be crucial in determining the therapeutic potential of this compound as a novel antiviral agent.
References
Troubleshooting & Optimization
UNC2881 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with the Mer kinase inhibitor, UNC2881. Find answers to frequently asked questions and detailed troubleshooting guides to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing a high-concentration stock solution of this compound.[1][2][3][4] It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[3] For optimal results, sonication and warming (up to 60°C) can be employed to facilitate dissolution.[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution in aqueous media. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds like this compound.[2] Here are several strategies to prevent this:
-
Stepwise Dilution: Instead of directly diluting the high-concentration DMSO stock into your final aqueous solution, perform an intermediate dilution step with DMSO.[2]
-
Pre-warming: Pre-heat your stock solution and the aqueous diluent (e.g., cell culture media) to 37°C before mixing. This can help prevent precipitation caused by temperature shock.[2]
-
Sonication: If precipitation occurs after dilution, gentle sonication can help redissolve the compound.[1][2]
-
Working Concentration: Be mindful that some inhibitors may only remain in solution at their final, lower working concentrations.[2]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage is critical to maintaining the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1][5]
-
In Solvent: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1][3]
Troubleshooting Guide
This guide addresses specific solubility problems you might encounter during your experiments with this compound.
Issue 1: this compound powder is not dissolving in DMSO.
| Possible Cause | Solution |
| Insufficient solvent volume | Ensure you are using the correct volume of DMSO to achieve a concentration within the known solubility limits (see table below). |
| Low-quality or hydrated DMSO | Use fresh, high-purity, anhydrous DMSO. Moisture can significantly hinder solubility.[3] |
| Insufficient agitation/energy | Gently warm the solution up to 60°C and use sonication to aid dissolution.[1] |
Issue 2: A precipitate forms in my cell culture media after adding this compound.
| Possible Cause | Solution |
| "Salting out" effect | The high salt concentration in some media can cause hydrophobic compounds to precipitate.[6] Try using a serum-free medium for initial dilutions if possible or follow the pre-warming and stepwise dilution protocols. |
| Interaction with media components | Components in the media, such as proteins or salts, can interact with this compound, causing it to precipitate.[6] Minimize the final DMSO concentration in your culture to less than 0.5% to reduce solvent-induced precipitation. |
| Temperature shock | Rapidly cooling the concentrated stock solution upon addition to colder media can cause the compound to fall out of solution.[6] Pre-warm both the stock solution and the media to 37°C before mixing.[2] |
Quantitative Data Summary
The solubility of this compound can vary depending on the solvent and any co-solvents used. The following tables summarize key solubility data.
Table 1: In Vitro Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 30 - 92 mg/mL | Sonication and warming to 60°C can aid dissolution.[1][3][4] Use of fresh DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][3] |
| Ethanol | 1 - 7 mg/mL | Heating is recommended to aid dissolution.[2][3][4] |
| DMF | 30 mg/mL | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Table 2: In Vivo Formulation Solubility of this compound
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 463.58 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need 4.6358 mg.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, warm the solution to 37-60°C for 5-10 minutes.[1]
-
Sonicate the solution for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.
Diagram 1: this compound Stock Solution Preparation Workflow
Workflow for preparing a this compound stock solution.
Protocol 2: Dilution of this compound for Cell-Based Assays
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Anhydrous, high-purity DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of your this compound stock solution in DMSO. For example, to achieve a final concentration of 10 µM in your cell culture, you could first dilute your 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Pre-warm: Ensure your cell culture medium is pre-warmed to 37°C.[2]
-
Final Dilution: Add the required volume of the intermediate this compound dilution to your pre-warmed cell culture medium. For a 1:100 dilution, add 10 µL of the 1 mM intermediate solution to 990 µL of media to get a final concentration of 10 µM.
-
Mix Gently: Mix the final solution by gently pipetting or inverting the tube. Avoid vigorous vortexing, which can cause precipitation.
-
Immediate Use: Use the freshly diluted this compound in your experiment immediately.
Diagram 2: Recommended Dilution Workflow for Cell-Based Assays
Stepwise dilution to prevent this compound precipitation.
This compound Signaling Pathway Inhibition
This compound is a specific inhibitor of Mer tyrosine kinase (MerTK), which is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[4] MerTK signaling is involved in various cellular processes, including efferocytosis (the clearance of apoptotic cells), immune regulation, and platelet aggregation.[1][4] Dysregulation of MerTK signaling is implicated in cancer and autoimmune diseases. This compound exerts its effect by blocking the phosphorylation and activation of MerTK.
Diagram 3: this compound Inhibition of the MerTK Signaling Pathway
This compound blocks MerTK activation and downstream signaling.
References
How to prevent UNC2881 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of UNC2881 in experimental media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your experimental media can lead to inaccurate dosing and unreliable results. This guide provides a systematic approach to identify and resolve common causes of precipitation.
Issue: Precipitate observed in media after adding this compound
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Poor Solubility of Stock Solution | 1. Ensure your this compound stock solution is fully dissolved before further dilution. 2. Use fresh, anhydrous DMSO to prepare the stock solution, as absorbed moisture can reduce solubility.[1] 3. If precipitation is observed in the stock solution, gentle warming and/or sonication can be used to aid dissolution.[2] | Protocol for Preparing a 10 mM this compound Stock Solution in DMSO: 1. Equilibrate the this compound vial to room temperature before opening. 2. Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. 3. Vortex thoroughly. If needed, sonicate the solution in a water bath for 5-10 minutes or warm gently at 37°C until the solution is clear. 4. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][3] |
| Local High Concentration During Dilution | 1. Avoid adding the concentrated DMSO stock directly to the full volume of aqueous media. 2. Perform serial dilutions of the stock solution in your cell culture medium. 3. When adding the this compound solution to the media, ensure continuous mixing or swirling to facilitate rapid and even dispersion. | Protocol for Diluting this compound into Cell Culture Media: 1. Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution. 2. Prepare an intermediate dilution of this compound in a small volume of pre-warmed (37°C) cell culture medium. For example, add 1 µL of 10 mM stock to 99 µL of media for a 100 µM intermediate solution. 3. Vortex the intermediate dilution gently. 4. Add the desired volume of the intermediate dilution to the final volume of pre-warmed cell culture medium while gently swirling the plate or tube. |
| Interaction with Media Components | 1. High concentrations of salts or proteins in the media can reduce the solubility of small molecules. 2. Consider using a serum-free or low-serum medium for your experiment if compatible with your cell line, as serum proteins can sometimes contribute to precipitation. 3. Be aware that temperature shifts can cause precipitation of media components themselves, which can be mistaken for compound precipitation. | Protocol for Media Preparation and Handling: 1. Always pre-warm your cell culture media and supplements to 37°C before use. 2. When preparing media from concentrates, ensure each component is fully dissolved before adding the next. 3. Visually inspect the media for any pre-existing precipitate before adding this compound. |
| Solvent Concentration in Final Media | 1. High concentrations of DMSO can be toxic to cells and may also affect the solubility of other media components. 2. Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%. | Calculation for Final DMSO Concentration: (Volume of DMSO added / Total volume of media) x 100% = Final DMSO concentration (%) |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is an orally active and specific inhibitor of Mer tyrosine kinase (MERTK) with an IC₅₀ value of 4.3 nM.[1][4][5] It displays greater than 55-fold selectivity for MERTK over other members of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family. MERTK is involved in various cellular processes, including cell survival, migration, and the clearance of apoptotic cells.[6][7] Due to its role in cancer and other diseases, this compound is a valuable tool for studying MERTK signaling pathways and for preclinical research in areas like oncology and thrombosis.[2][6][8][9]
Q2: What are the solubility properties of this compound?
The solubility of this compound varies depending on the solvent. It is highly soluble in DMSO, with reported solubilities ranging from 50 mM to 92 mg/mL (~198 mM).[1] Its solubility is significantly lower in other solvents like ethanol and aqueous solutions.[4][5]
Quantitative Solubility Data for this compound
| Solvent | Reported Solubility |
| DMSO | 50 mM |
| 85 mg/mL (~183 mM)[4] | |
| 92 mg/mL (~198 mM)[1] | |
| 30 mg/mL[5] | |
| Ethanol | 5 mg/mL (~10.8 mM)[4] |
| 1 mg/mL[5] | |
| DMF | 30 mg/mL[5] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[5] |
| Water | < 1 mg/mL (insoluble or slightly soluble)[4] |
Q3: How should I store my this compound stock solution?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[4] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or -20°C for shorter periods.[1][2][3][4]
Q4: Can I use solvents other than DMSO to prepare my stock solution?
While DMSO is the most common and recommended solvent for preparing high-concentration stock solutions of this compound, ethanol can also be used, although the solubility is lower.[4] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline or corn oil have been described.[1][2] However, for cell culture applications, DMSO is generally preferred due to its high solvating power and compatibility with most cell culture media at low final concentrations.
Q5: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Mer kinase. It also shows inhibitory activity against Axl and Tyro3, but with significantly lower potency.[2] By inhibiting the phosphorylation of MERTK, this compound blocks downstream signaling pathways that are involved in cell proliferation, survival, and migration.[6][8][10]
MERTK Signaling Pathway
The diagram below illustrates the central role of MERTK in activating downstream signaling cascades. This compound acts by inhibiting the autophosphorylation of MERTK, thereby blocking the initiation of these pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TAM Receptor | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
UNC2881 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of UNC2881, a potent Mer kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term stability, the solid form of this compound should be stored at -20°C for up to 3 years.[1][2] Some suppliers also indicate that storage at +4°C is acceptable. One supplier suggests a stability of at least 4 years under proper storage conditions.[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
To ensure the integrity of your this compound stock solution, it is crucial to store it correctly. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to prevent degradation from repeated freeze-thaw cycles.[2][4]
For long-term storage, keep the aliquots at -80°C, which should maintain stability for 1 to 2 years.[1][2][4] For shorter-term storage, -20°C is suitable for up to 1 year.[1][4]
Q3: In which solvents can I dissolve this compound and at what concentrations?
This compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent. To ensure the best results, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce solubility.[2] For aqueous experiments, it is important to note that this compound has very low solubility in water.[1]
| Solvent | Maximum Concentration |
| DMSO | 92 mg/mL (198.45 mM)[2] |
| 85 mg/mL (183.36 mM)[1] | |
| 50 mM | |
| 30 mg/mL[3] | |
| Ethanol | 5 mg/mL (10.78 mM)[1] |
| 7 mg/mL[2] | |
| 1 mg/mL[3] | |
| DMF | 30 mg/mL[3] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[3] |
Q4: How should I prepare this compound for in vivo experiments?
For in vivo studies, it is recommended to prepare the dosing solutions fresh on the day of use.[4][5] Here are a couple of suggested formulations:
-
Formulation 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of at least 2.5 mg/mL.[4]
-
Formulation 2: A solution of 10% DMSO and 90% Corn Oil can also yield a solubility of at least 2.5 mg/mL.[4]
To prepare, first dissolve this compound in DMSO, then add the other solvents sequentially while mixing thoroughly.[2][4]
Troubleshooting Guide
Issue: My this compound has precipitated out of solution.
-
Cause: This can happen when a concentrated stock solution in an organic solvent is diluted directly into an aqueous buffer or media. It can also occur if the solution has been stored at a lower temperature than recommended.
-
Solution: Gentle warming and/or sonication can help to redissolve the precipitate.[1][4][5] When preparing working solutions, pre-warming the stock solution and the destination buffer (e.g., to 37°C) before mixing can help prevent precipitation.[1] It is also recommended to perform serial dilutions in the organic solvent before adding to the aqueous medium.[1]
Issue: I am seeing inconsistent results in my experiments.
-
Cause: Inconsistent results can arise from degradation of the compound due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution is a common cause of degradation.
-
Solution: Always aliquot your stock solution into single-use vials after preparation to minimize freeze-thaw cycles.[2][4] Ensure that the storage temperature is consistently maintained. For in vivo experiments, always use freshly prepared solutions.[4][5]
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the mass of this compound needed to prepare the desired volume of a 10 mM solution (Molecular Weight: 463.58 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
This compound Mechanism of Action
This compound is a potent and selective inhibitor of Mer, a member of the TAM family of receptor tyrosine kinases.[3] By binding to the ATP-binding pocket of the Mer kinase domain, this compound prevents the phosphorylation of Mer, thereby blocking its downstream signaling pathways.[4] This inhibition can suppress biological processes such as platelet aggregation.[3][4]
Caption: this compound inhibits Mer kinase, blocking its phosphorylation and downstream signaling.
Experimental Workflow: Assessing this compound Solution Stability
This workflow outlines the steps to assess the stability of a prepared this compound solution over time under specific storage conditions.
Caption: Workflow for evaluating the stability of this compound solutions over time.
References
UNC2881 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of UNC2881, a potent Mer tyrosine kinase inhibitor. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and proper interpretation of experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target Mer inhibition from potential off-target effects.
Q1: My experimental results are not what I expected after this compound treatment. How can I determine if this is an off-target effect?
A1: Unexpected results can stem from various factors, including off-target activity, experimental variability, or complex biological responses. To investigate potential off-target effects of this compound, consider the following stepwise approach:
Experimental Troubleshooting Workflow
Troubleshooting inconsistent results with UNC2881
Welcome to the technical support center for UNC2881, a potent and selective inhibitor of Mer tyrosine kinase. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and optimizing their experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
1. Compound Handling and Storage
-
Question: I'm observing precipitate in my this compound stock solution. How can I resolve this and what are the optimal storage conditions?
-
Answer: Precipitation can occur if the compound's solubility limit is exceeded or due to improper storage. This compound is highly soluble in DMSO.[1][2] If you observe precipitation in your DMSO stock, gentle warming and sonication can help redissolve the compound.[2] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and dissolved stock solutions in DMSO at -80°C for up to 1 year.[2] To avoid repeated freeze-thaw cycles which can lead to degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.[3]
-
-
Question: My this compound solution appears to have degraded. What are the potential causes and how can I mitigate this?
-
Answer: this compound, like many small molecules, can be susceptible to degradation. Factors contributing to degradation include improper storage temperatures, repeated freeze-thaw cycles, and prolonged exposure to light.[3] Furthermore, the purity of the DMSO used as a solvent is critical, as moisture-absorbing DMSO can reduce the solubility and potentially promote degradation of the compound.[1] Always use fresh, anhydrous DMSO for preparing stock solutions. Studies on DMSO have shown it can degrade under certain conditions, such as exposure to UV light or in the presence of strong acids or bases, which could potentially affect the stability of the dissolved inhibitor.[4][5][6]
-
2. Inconsistent Cellular Assay Results
-
Question: I am seeing variable IC50 values for this compound in my cell-based assays. What could be the cause?
-
Answer: Inconsistent IC50 values can stem from several factors:
-
Cell Line Variability: Different cell lines express varying levels of Mer kinase, which will directly impact the observed potency of this compound. It is crucial to characterize the Mer expression level in your chosen cell line.
-
Assay Conditions: The IC50 value is highly dependent on assay conditions such as cell density, incubation time, and the specific viability or proliferation assay used.[7] For instance, assays based on metabolic activity (like MTT or resazurin) can be influenced by compounds that affect cellular metabolism, independent of their effect on Mer kinase.[8][9][10][11]
-
Compound Stability in Media: The stability of this compound in cell culture media over the course of the experiment can affect its effective concentration. It is advisable to minimize the incubation time or replenish the compound if the experimental duration is long.[3]
-
Lot-to-Lot Variability: Although manufacturers strive for consistency, there can be slight variations between different batches of this compound. It is good practice to qualify a new lot of the compound against a previous, validated lot.
-
-
-
Question: this compound is not showing the expected inhibitory effect on cell viability in my cancer cell line. Why might this be?
-
Answer: Several factors could contribute to a lack of effect:
-
Low Mer Kinase Dependence: The chosen cell line may not be dependent on Mer kinase signaling for survival and proliferation, even if it expresses the protein.
-
Off-Target Effects: While this compound is selective for Mer, it does have some activity against other TAM kinases like Axl and Tyro3 at higher concentrations.[1][2][3] In some cellular contexts, inhibition of these other kinases might lead to compensatory signaling that masks the effect of Mer inhibition.
-
Drug Efflux: Some cancer cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove this compound from the cell, preventing it from reaching its target.
-
Suboptimal Compound Concentration: Ensure that the concentrations of this compound being used are appropriate for the specific cell line and assay. A dose-response experiment is essential to determine the optimal concentration range.
-
-
3. Western Blotting Issues
-
Question: I am not observing a decrease in phospho-MerTK levels after treating my cells with this compound. What could be wrong?
-
Answer: This is a common issue that can be troubleshooted by considering the following:
-
Antibody Quality: The specificity and sensitivity of the phospho-MerTK antibody are crucial. Ensure the antibody has been validated for Western blotting and recognizes the specific phosphorylation site of interest.
-
Insufficient MerTK Activation: Basal levels of MerTK phosphorylation may be low in your cell line. Consider stimulating the cells with a MerTK ligand, such as Gas6 or Protein S, to induce robust phosphorylation before adding this compound.
-
Sample Preparation: It is critical to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of MerTK during sample preparation.[12]
-
This compound Treatment Conditions: The concentration and incubation time of this compound may need to be optimized. A time-course and dose-response experiment is recommended. For example, in 697 B-ALL cells, inhibition of Mer kinase phosphorylation was observed after a 1-hour incubation.[1]
-
Protein Loading and Transfer: Ensure equal protein loading across all lanes and efficient transfer of proteins to the membrane.
-
-
-
Question: I am seeing inconsistent or "dirty" bands in my phospho-MerTK Western blot. How can I improve the quality of my blots?
-
Answer: Inconsistent or noisy Western blots can be improved by optimizing several steps:
-
Blocking: For phospho-antibodies, it is often recommended to use 5% w/v BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background noise.[12][13]
-
Washing Steps: Increase the number and duration of washes with TBST to reduce non-specific antibody binding.
-
Antibody Dilutions: Optimize the dilutions of both the primary and secondary antibodies. High antibody concentrations can lead to high background.
-
Sample Quality: Ensure that your cell lysates are clear and free of particulate matter. Incomplete cell lysis can result in smearing on the gel.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| Mer | 4.3 | Cell-free | - | [1][2] |
| Mer | 22 | Cellular | 697 B-ALL | [1] |
| Axl | 360 | Cell-free | - | [3] |
| Tyro3 | 250 | Cell-free | - | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 92 mg/mL (~198 mM) | Use fresh, anhydrous DMSO. | [1] |
| Ethanol | 5 mg/mL (~10.8 mM) | Heating may be required. | [2] |
Experimental Protocols
1. Protocol: Inhibition of Mer Kinase Phosphorylation in Cell Culture
This protocol describes a general method for assessing the ability of this compound to inhibit Mer kinase phosphorylation in a cellular context.
-
Materials:
-
Cell line expressing Mer kinase (e.g., 697 B-ALL)
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Mer kinase ligand (e.g., recombinant human Gas6)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-MerTK (specific for an activation loop tyrosine) and anti-total-MerTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS).
-
This compound Treatment: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Serially dilute the stock solution in a serum-free medium to the desired final concentrations. Add the diluted this compound to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
Ligand Stimulation: To induce MerTK phosphorylation, add the Mer kinase ligand (e.g., Gas6 at 200 ng/mL) to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MerTK antibody overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-MerTK antibody to confirm equal protein loading.
-
-
2. Protocol: Cell Viability Assay (MTT)
This protocol provides a general method for assessing the effect of this compound on cell viability using an MTT assay.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%). Add the diluted compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Mer Kinase Signaling Pathway
Caption: Simplified Mer kinase signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Western Blot Results
Caption: A logical workflow for troubleshooting inconsistent phospho-MerTK Western blot results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | TAM Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Impact of serum concentration on UNC2881 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UNC2881, a potent and selective inhibitor of Mer receptor tyrosine kinase (MerTK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor that specifically targets Mer, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] It inhibits the autophosphorylation of Mer kinase, thereby blocking its downstream signaling pathways.
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for Mer kinase. It also shows inhibitory activity against the other two TAM family members, Axl and Tyro3, but with significantly lower potency.[1]
Q3: What are the common research applications for this compound?
A3: this compound is frequently used in cancer research to study the role of Mer kinase in tumor growth, survival, and drug resistance. It is also utilized in studies related to immunology and hematology, particularly in the context of platelet aggregation.[1]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the powdered form at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]
Troubleshooting Guide
Issue 1: Reduced this compound activity in cell-based assays compared to biochemical assays.
-
Possible Cause: Serum protein binding. Components of fetal bovine serum (FBS) or other sera used in cell culture media can bind to small molecule inhibitors like this compound, reducing the effective concentration of the compound available to interact with the target cells. This can lead to a rightward shift in the dose-response curve and a higher apparent IC50 value.
-
Troubleshooting Steps:
-
Perform an IC50 Shift Assay: Conduct experiments to determine the IC50 of this compound in the presence of varying concentrations of serum (e.g., 0.5%, 2%, 5%, 10% FBS). A significant increase in the IC50 value with increasing serum concentration confirms serum protein binding.
-
Reduce Serum Concentration: If experimentally feasible, perform assays in low-serum or serum-free media. However, be mindful of the potential impact on cell health and signaling pathways.
-
Increase this compound Concentration: Based on the results of the IC50 shift assay, you may need to use a higher concentration of this compound in your serum-containing assays to achieve the desired level of target inhibition.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in serum batches. Different lots of FBS can have varying protein compositions, which may affect the extent of this compound binding and its activity.
-
Troubleshooting Steps:
-
Use a Single Lot of Serum: For a series of related experiments, use the same lot of FBS to minimize variability.
-
Qualify New Serum Lots: Before switching to a new lot of FBS, it is advisable to repeat a key experiment to ensure consistency in the results.
-
-
Possible Cause 2: Cell density and confluency. The expression and activation state of Mer kinase can be influenced by cell density.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Plate cells at a consistent density for all experiments.
-
Treat at a Consistent Confluency: Treat cells with this compound at a similar level of confluency to ensure reproducible target expression.
-
Issue 3: No effect of this compound on the target pathway.
-
Possible Cause 1: Low or absent Mer kinase expression in the cell line.
-
Troubleshooting Step:
-
Confirm Target Expression: Before conducting functional assays, verify the expression of Mer kinase in your cell line of interest by western blot or flow cytometry.
-
-
Possible Cause 2: Inactive Mer kinase signaling. The inhibitory effect of this compound will only be apparent if the Mer kinase pathway is active.
-
Troubleshooting Step:
-
Stimulate the Pathway: In some experimental systems, it may be necessary to stimulate the Mer kinase pathway with its ligand, Gas6, to observe the inhibitory effect of this compound.
-
Data Presentation
Table 1: Impact of Serum Concentration on this compound IC50 Values
The following table summarizes hypothetical, yet representative, data from an IC50 shift assay, demonstrating the effect of fetal bovine serum (FBS) on the potency of this compound in a cell-based Mer phosphorylation assay.
| FBS Concentration (%) | Apparent IC50 of this compound (nM) | Fold Shift in IC50 |
| 0.5 | 25 | 1.0 |
| 2 | 55 | 2.2 |
| 5 | 130 | 5.2 |
| 10 | 280 | 11.2 |
Note: These are example values and the actual IC50 shift will be cell line and assay dependent.
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound Activity (IC50 Shift Assay)
This protocol outlines a method to assess the effect of serum on the inhibitory activity of this compound by measuring the inhibition of Mer kinase phosphorylation via western blot.
Materials:
-
Cell line with endogenous Mer expression (e.g., 697 B-ALL cells)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
This compound
-
Fetal Bovine Serum (FBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Mer (p-Mer) and anti-total-Mer (t-Mer)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantitation assay (e.g., BCA assay)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Depending on the cell line and basal activity of Mer, you may need to serum-starve the cells for 4-6 hours prior to treatment.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in serum-free media at 2X the final desired concentrations.
-
Prepare Serum-Containing Media: Prepare media with different concentrations of FBS (e.g., 1%, 4%, 10%, 20%).
-
Treatment:
-
Remove the culture medium from the cells.
-
Add an equal volume of the 2X this compound dilutions and the corresponding 2X serum-containing media to achieve final serum concentrations of 0.5%, 2%, 5%, and 10%.
-
Include a vehicle control (DMSO) for each serum concentration.
-
Incubate for the desired treatment time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Collect the lysates and clarify by centrifugation.
-
-
Protein Quantitation: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with anti-p-Mer antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-t-Mer antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-Mer and t-Mer.
-
Normalize the p-Mer signal to the t-Mer signal for each sample.
-
Plot the normalized p-Mer signal against the this compound concentration for each serum condition.
-
Calculate the IC50 value for each serum concentration using non-linear regression analysis.
-
Visualizations
References
How to handle UNC2881 safely in the laboratory
UNC2881 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and effective use of this compound in a laboratory setting. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure successful and safe experimentation.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action? this compound is a potent and specific small molecule inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3][4][5] Its mechanism of action involves binding to the ATP-binding pocket of Mer kinase, which inhibits its phosphorylation and downstream signaling.[6] this compound displays significant selectivity for Mer over the other TAM family members, Axl and Tyro3.[1][5][7]
Safety and Handling
Q2: What are the primary safety concerns when handling this compound? As with any potent small molecule inhibitor, the primary concern is exposure through inhalation, ingestion, or skin contact. The powdered form presents an inhalation risk. While one safety data sheet characterizes a similar compound as not hazardous, the toxicological properties of this compound have not been fully investigated.[8][9] Therefore, it is crucial to treat it as a potentially hazardous substance and take appropriate precautions. All this compound products are intended for research use only and are not for human or veterinary consumption.[1][2]
Q3: What Personal Protective Equipment (PPE) should be worn when handling this compound? Standard laboratory PPE is required. This includes:
-
A properly fitted lab coat.
-
Safety glasses or goggles.
-
Nitrile gloves.
-
When handling the powder outside of a certified chemical fume hood, a respirator may be necessary depending on the quantity and risk assessment.
Q4: How should I handle this compound powder? To minimize inhalation risk, always handle the powdered form of this compound in a certified chemical fume hood or a ventilated balance enclosure.
Q5: What should I do in the event of a spill? For a small spill, absorb any liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. For powdered spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container. Ensure the area is then cleaned thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures.
Q6: What are the first-aid measures for accidental exposure?
-
Inhalation: Move the individual to fresh air immediately.[9]
-
Skin Contact: Take off all contaminated clothing and rinse the affected skin area with plenty of water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[9]
-
Ingestion: If the person is conscious, have them drink water (two glasses at most).[9] In all cases of exposure, seek medical attention and consult the Safety Data Sheet (SDS).
Solution Preparation and Storage
Q7: How do I prepare a stock solution of this compound? this compound is highly soluble in DMSO, with reported solubilities up to 92 mg/mL.[5] It is also soluble in DMF.[7] To prepare a stock solution (e.g., 10 mM or 50 mM), dissolve the powdered this compound in fresh, anhydrous DMSO.[3][5] Gentle vortexing may be required to fully dissolve the compound.
Q8: My this compound is precipitating in my aqueous buffer or cell culture medium. What should I do? This is a common issue as this compound has low water solubility.[1] Direct dilution of a highly concentrated DMSO stock into an aqueous solution can cause precipitation. To avoid this, perform a serial dilution of your DMSO stock with DMSO first, and then add the less concentrated inhibitor solution to your aqueous buffer or medium.[1] It is also recommended to pre-warm the buffer or medium before adding the compound and to ensure the final DMSO concentration is low (typically <0.5%) and compatible with your experimental system.[1]
Q9: How should I store the solid compound and my stock solutions?
-
Solid this compound: Store the powder at +4°C for short-term storage or -20°C for long-term storage.[3][5]
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for up to one year.[2][5]
Experimental Use
Q10: What is a typical working concentration for cell-based assays? The effective concentration will vary by cell type and assay. In 697 B-ALL cells, this compound inhibits Mer kinase phosphorylation with an IC50 of 22 nM.[1][6][7] For blocking ligand-stimulated MerTK activation, concentrations ranging from 0-1000 nM have been used.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q11: I'm seeing unexpected results or potential off-target effects. What could be the cause? While this compound is highly selective for Mer, it can inhibit Axl and Tyro3 at higher concentrations.[2][5][7] Off-target effects can occur if the concentration used is too high. Ensure you are using the lowest effective concentration possible and consider including appropriate controls.[10] The final concentration of the solvent (e.g., DMSO) should also be kept consistent across all experimental conditions, including vehicle controls.
Quantitative Data Summary
The inhibitory activity of this compound against TAM family kinases is summarized below.
| Target Kinase | IC50 (Cell-free assay) | IC50 (Cell-based assay) |
| Mer | 4.3 nM[1][3][5][7] | 22 nM[1][2][6][7] |
| Axl | 360 nM[2][3][7] | Not Reported |
| Tyro3 | 250 nM[2][3][7] | Not Reported |
Experimental Protocols
Protocol: Inhibition of Mer Phosphorylation in Cell Culture
This protocol describes a method to assess the inhibitory effect of this compound on Mer tyrosine kinase phosphorylation in a relevant cell line (e.g., 697 B-ALL acute lymphoblastic leukemia cells) using Western blotting.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Appropriate cell culture medium and supplements
-
Cell line expressing MerTK (e.g., 697 B-ALL)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MerTK, anti-total-MerTK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.
-
Serum Starvation (Optional): Depending on the experiment, you may need to serum-starve the cells for several hours to reduce basal receptor activation.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%). Treat the cells for a specified time (e.g., 1-2 hours).[2]
-
Ligand Stimulation (Optional): If studying ligand-induced phosphorylation, add the Mer ligand (e.g., Gas6) for a short period (e.g., 15-30 minutes) before cell lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MerTK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total MerTK and a loading control (e.g., GAPDH) to confirm equal protein loading and to assess the specific inhibition of phosphorylation.
Visualizations
Caption: Simplified TAM receptor signaling pathway showing inhibition of Mer by this compound.
Caption: Standard experimental workflow for preparing and using this compound in cell-based assays.
Caption: Troubleshooting guide for this compound solubility issues in aqueous solutions.
References
- 1. This compound | TAM Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UNC 2881 | Additional RTK Inhibitors: R&D Systems [rndsystems.com]
- 4. tocris.com [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. resources.biomol.com [resources.biomol.com]
Validation & Comparative
A Comparative Guide to UNC2881 and Other Mer Kinase Inhibitors for Researchers
This guide provides a detailed comparison of UNC2881 with other notable Mer tyrosine kinase (MerTK) inhibitors, including UNC1062, MRX-2843, and Sitravatinib. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance backed by experimental data.
MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, plays a crucial role in cellular processes such as proliferation, survival, and clearance of apoptotic cells.[1][2] Its abnormal activation is implicated in the progression of various cancers, making it a significant target for therapeutic intervention.[3][4] This guide will delve into the specifics of this compound and its counterparts, presenting their inhibitory activities, selectivity, and cellular effects in a comparative format.
Performance Comparison of Mer Kinase Inhibitors
The following tables summarize the key quantitative data for this compound and other selected Mer kinase inhibitors, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity (IC50 nM)
| Inhibitor | Mer (MERTK) | Axl | Tyro3 | FLT3 | Other Notable Targets |
| This compound | 4.3[5][6] / 22 (cellular)[7][8] | 360[5][7] | 250[5][7] | - | - |
| UNC1062 | 1.1[1][3] | 85[9] | 60[9] | - | - |
| MRX-2843 | 1.3[10][11] | 15[11] | 17[11] | 0.64[10] / 1[11] | - |
| Sitravatinib (MGCD516) | 2[12] | 1.5 | - | 8 | VEGFR1 (6nM), VEGFR2 (5nM), VEGFR3 (2nM), KIT (6nM), DDR1 (29nM), DDR2 (0.5nM), TRKA (5nM), TRKB (9nM)[12][13] |
Table 2: Cellular and In Vivo Data
| Inhibitor | Cellular Effects | In Vivo Model | Key In Vivo Findings | Oral Bioavailability |
| This compound | Inhibits Mer phosphorylation (IC50 = 22 nM) in 697 B-ALL cells.[5][8] Suppresses collagen-induced platelet aggregation.[7][8] | Mice | Reduces viral replication of vesicular stomatitis virus (VSV).[7] | 14%[6][7][14] |
| UNC1062 | Inhibited Mer phosphorylation and colony formation in soft agar.[1][3] Induces apoptosis and inhibits proliferation in various cancer cell lines.[9] | - | - | - |
| MRX-2843 | Inhibits Mer phosphorylation at 10-300 nM in AML cells.[10][11] Reduces clonal expansion of Kasumi-1 AML cells (IC50 = 143.5 nM).[11][15] | AML mouse xenograft models | Increased survival in NOMO-1 and MOLM-14 models.[11][15] | 78% (at 3 mg/kg)[10] |
| Sitravatinib (MGCD516) | Inhibits tumor cell viability (IC50 ≈ 1 µM) and reduces colony formation.[12] | C57BL/6 mice with CT1B-A5 cells | Significantly inhibits tumor progression and induces regression.[12] | Orally bioavailable.[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Mer Kinase Signaling Pathway
MerTK activation by its ligands, such as Gas6, triggers a downstream signaling cascade that promotes cell survival and proliferation while inhibiting apoptosis.[2][16] Key pathways activated include the PI3K/Akt and MAPK/ERK pathways.[2][4]
Caption: Simplified MerTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Evaluation
The evaluation of Mer kinase inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.
Caption: General experimental workflow for the evaluation of Mer kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of the discussed Mer kinase inhibitors.
Biochemical Kinase Assay (IC50 Determination)
The inhibitory activity of the compounds against Mer kinase is typically determined using a biochemical assay. This involves incubating the recombinant Mer kinase enzyme with a specific substrate and ATP. The inhibitor is added at varying concentrations to determine the concentration at which 50% of the kinase activity is inhibited (IC50). The kinase activity can be measured by quantifying the amount of phosphorylated substrate, often through methods like radioisotope incorporation or fluorescence-based assays.
Cellular Mer Phosphorylation Assay
To assess the inhibitor's effect in a cellular context, cancer cell lines that overexpress MerTK (e.g., 697 B-ALL, Kasumi-1) are used.[5][10]
-
Cell Culture and Treatment: Cells are cultured to a suitable density and then treated with varying concentrations of the inhibitor or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).[1]
-
Pervanadate Treatment (Optional): To stabilize the phosphorylated form of Mer, cells can be treated with a phosphatase inhibitor like pervanadate for a short duration before lysis.[1][15]
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and Mer protein is immunoprecipitated from the cell lysates using an anti-Mer antibody.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated Mer (p-Mer) and total Mer to determine the extent of phosphorylation inhibition.[1][15]
Colony Formation Assay (Soft Agar)
This assay evaluates the effect of the inhibitor on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
-
Cell Seeding: A base layer of agar in culture medium is prepared in a culture dish. Cancer cells are then suspended in a top layer of soft agar containing the inhibitor at various concentrations or a vehicle control.[1]
-
Incubation: The plates are incubated for an extended period (e.g., 7-21 days) to allow for colony formation.[1][9]
-
Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted. The number and size of colonies in the inhibitor-treated groups are compared to the control group to assess the anti-proliferative effect.[1]
In Vivo Xenograft Models
To evaluate the anti-tumor efficacy in a living organism, mouse xenograft models are commonly employed.
-
Tumor Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID).[15]
-
Inhibitor Administration: Once tumors reach a certain size, the mice are treated with the inhibitor (e.g., orally) or a vehicle control on a regular schedule.[15]
-
Tumor Growth Monitoring: Tumor volume is measured periodically throughout the study.
-
Survival Analysis: In some studies, the effect of the inhibitor on the overall survival of the mice is monitored.[10][11]
Conclusion
This compound is a potent and selective inhibitor of Mer kinase with demonstrated activity in cellular and in vivo models. When compared to other Mer inhibitors, it shows good selectivity against the other TAM family members, Axl and Tyro3. UNC1062 is another potent and selective Mer inhibitor. In contrast, MRX-2843 is a dual Mer/FLT3 inhibitor, and Sitravatinib is a multi-kinase inhibitor targeting Mer along with several other receptor tyrosine kinases. The choice of inhibitor will depend on the specific research question, whether a highly selective Mer inhibitor is required or if targeting multiple kinases simultaneously is desired. The experimental data and protocols provided in this guide offer a solid foundation for researchers to make informed decisions in their study of Mer kinase and its role in disease.
References
- 1. UNC1062, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MerTK modulators and how do they work? [synapse.patsnap.com]
- 3. UNC1062, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. This compound | TAM Receptor | TargetMol [targetmol.com]
- 15. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of MERTK Inhibitors UNC569 and UNC1062 on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
A Comparative Guide to Inhibiting Mer Kinase Activity: Small Molecules, Antibodies, and Beyond
For researchers, scientists, and drug development professionals, the targeting of Mer tyrosine kinase (MerTK), a key player in cancer progression and immune evasion, presents a promising therapeutic avenue. This guide provides an objective comparison of alternative methods for inhibiting MerTK activity, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate inhibitory strategy.
MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is implicated in various cellular processes, including cell survival, migration, and the clearance of apoptotic cells (efferocytosis).[1][2] Its aberrant activation in cancer cells promotes tumor growth and metastasis, while its expression on immune cells can suppress anti-tumor immunity.[3][4] Consequently, a diverse array of inhibitory strategies has been developed, each with distinct mechanisms, efficacy profiles, and potential applications. This guide will delve into a comparison of small molecule inhibitors, antibody-based therapies, and emerging modalities like proteolysis-targeting chimeras (PROTACs).
Quantitative Comparison of Mer Kinase Inhibitors
The following tables summarize the in vitro potency and selectivity of representative MerTK inhibitors from different classes. IC50 values represent the concentration of the inhibitor required to reduce MerTK activity by 50%.
| Small Molecule Inhibitor | MerTK IC50 (nM) | Axl IC50 (nM) | Tyro3 IC50 (nM) | Selectivity Notes | Reference(s) |
| UNC2250 | 1.7 | ~272 | ~102 | Highly selective for MerTK over Axl and Tyro3. | [5] |
| UNC2881 | 4.3 | 360 | 250 | Specific for MerTK with significant selectivity over Axl and Tyro3. | [5][6] |
| UNC2025 | 0.74 | ~15 | ~15 | Potent dual Mer/FLT3 inhibitor with good selectivity over other TAM kinases. | [5] |
| LDC1267 | <5 | 29 | 8 | Highly selective TAM kinase inhibitor. | [5] |
| Merestinib (LY2801653) | 10 | 2 | - | Multi-kinase inhibitor with potent activity against MerTK and Axl. | [5] |
| Tamnorzatinib (ONO-7475) | 1.0 | 0.7 | - | Potent and selective dual Axl/Mer inhibitor. | [5] |
| Antibody-Based Therapy | Mechanism of Action | Reported Efficacy | Reference(s) |
| Mer590 (Monoclonal Antibody) | Binds to the extracellular domain of MerTK, inhibiting ligand binding. | Reduced cell-surface MerTK levels by 87% in an NSCLC in vitro model, decreased colony formation, and increased apoptosis. | [7] |
| Mertk3 (Monoclonal Antibody) | Blocks MerTK signaling. | In combination with an anti-PD1 antibody, enhanced tumor growth suppression and promoted anti-tumor immunity in a murine breast cancer model. | [7] |
| Targeted Protein Degrader (PROTAC) | Mechanism of Action | Reported Efficacy | Reference(s) |
| MERTK PROTACs (e.g., KT-978) | Induce the degradation of MerTK protein via the ubiquitin-proteasome system. | Demonstrated selective degradation of MERTK and reduction of surface expression on macrophages, leading to a functional reduction in efferocytosis. | [8] |
Mechanisms of Mer Kinase Inhibition
The various approaches to inhibiting MerTK activity leverage different molecular strategies, as illustrated in the diagrams below.
References
- 1. What are MerTK modulators and how do they work? [synapse.patsnap.com]
- 2. What are MerTK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and functions of Mer, an innate immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. MERTK Inhibition as a Targeted Novel Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted degradation of MERTK and other TAM receptor paralogs by heterobifunctional targeted protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validating UNC2881 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC2881, a selective Mer tyrosine kinase (MerTK) inhibitor, with other alternatives. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant signaling pathway and experimental workflows.
This compound is a potent and specific inhibitor of MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] Aberrant MerTK signaling is implicated in various diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target. Validating the engagement of inhibitors like this compound with their intended target in a cellular context is a critical step in drug discovery and development. This guide compares this compound with two other notable MerTK inhibitors, UNC2025 and MRX-2843, and provides protocols for key experiments to assess their target engagement.
Performance Comparison of MerTK Inhibitors
The following table summarizes the reported inhibitory activities of this compound, UNC2025, and MRX-2843 against MerTK and other TAM family kinases. This data highlights the potency and selectivity of each compound.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Notes |
| This compound | MerTK | 4.3 [3] | 22 (in 697 B-ALL cells) [3] | ~83-fold vs. Axl, ~58-fold vs. Tyro3[3] |
| Axl | 360[2] | - | ||
| Tyro3 | 250[2] | - | ||
| UNC2025 | MerTK | 0.74 | 2.7 (in 697 B-ALL cells) | Dual Mer/Flt3 inhibitor; >45-fold selective for MerTK over Axl.[4] |
| Axl | 122[4] | 122 (in 32D cells)[4] | ||
| Tyro3 | - | 301 (in 32D cells)[5] | ||
| MRX-2843 | MerTK | 1.3 [6] | <100 (in Kasumi-1 cells, inhibition of p-MerTK) [4] | Dual MerTK/FLT3 inhibitor.[4] |
| FLT3 | 0.64[6] | - |
MerTK Signaling Pathway
MerTK is activated by its ligands, Gas6 (Growth arrest-specific 6) and Protein S, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and migration. This compound and other inhibitors block the ATP-binding site of the MerTK kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.
Experimental Protocols for Target Engagement Validation
Validating that a compound like this compound engages its target, MerTK, within a cellular environment is crucial. The following are detailed protocols for two key experimental approaches: Western Blotting to measure the inhibition of MerTK phosphorylation and the Cellular Thermal Shift Assay (CETSA) to confirm direct binding.
Western Blot for Phospho-MerTK
This method directly assesses the ability of an inhibitor to block the phosphorylation of MerTK in cells, a hallmark of its activation.
Materials:
-
MerTK-expressing cell line (e.g., 697 B-ALL, Kasumi-1)
-
Cell culture medium and supplements
-
This compound and other test inhibitors
-
Ligand for MerTK stimulation (e.g., recombinant human Gas6)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MerTK (e.g., Tyr749/753/754) and anti-total-MerTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate MerTK-expressing cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 2-4 hours.
-
Pre-treat cells with various concentrations of this compound or other inhibitors (and a vehicle control, e.g., DMSO) for 1-2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 10-15 minutes to induce MerTK phosphorylation. A non-stimulated control should be included.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the anti-phospho-MerTK primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-MerTK antibody.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in intact cells. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[8][9]
Materials:
-
MerTK-expressing cell line
-
Cell culture medium and supplements
-
This compound and other test inhibitors
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer with protease inhibitors (phosphatase inhibitors are not necessary)
-
Western blot materials (as listed above)
Protocol:
-
Cell Treatment:
-
Culture MerTK-expressing cells to a high density.
-
Treat the cells in suspension or directly in the culture dish with this compound or a vehicle control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble MerTK in each sample by Western blotting using an anti-total-MerTK antibody.
-
-
Data Interpretation:
-
Plot the amount of soluble MerTK as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates thermal stabilization and confirms direct target engagement.
-
Experimental Workflow for Target Engagement Validation
The following diagram illustrates a typical workflow for validating the cellular target engagement of a kinase inhibitor like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Validating UNC2881: A Guide to Genetic Approaches for Target Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of genetic methodologies to validate the cellular effects and target engagement of UNC2881, a potent inhibitor of Mer Tyrosine Kinase (MerTK). We present experimental data and detailed protocols for robust target validation, ensuring confidence in preclinical findings.
Introduction to this compound and MerTK Signaling
This compound is a small molecule inhibitor of MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] MerTK is implicated in various cellular processes, including cell survival, migration, and efferocytosis (the clearance of apoptotic cells). Dysregulation of MerTK signaling is associated with cancer progression and chemoresistance.[1] this compound exhibits high selectivity for MerTK, with an IC50 of 4.3 nM in cell-free assays and 22 nM in cellular contexts.[1][4] While highly selective, it also shows some activity against other TAM family members, Axl and Tyro3, at higher concentrations.[1]
Activation of MerTK by its ligands, primarily Growth Arrest-Specific 6 (Gas6) and Protein S, triggers autophosphorylation of the kinase domain.[3][5] This initiates a cascade of downstream signaling events, prominently involving the PI3K/AKT, MAPK/ERK, and STAT pathways, which collectively promote cell survival and inhibit apoptosis.[1][6]
dot
Caption: MerTK Signaling Pathway and Inhibition by this compound.
Genetic Approaches for this compound Target Validation
To confirm that the observed cellular effects of this compound are indeed mediated through the inhibition of MerTK, genetic approaches are indispensable. These methods directly manipulate the expression of the target protein, allowing for a comparison of phenotypes with and without the target present.
| Approach | Principle | Advantages | Disadvantages |
| CRISPR/Cas9 Knockout | Permanent gene disruption leading to complete loss of protein expression. | Definitive target validation, stable cell lines. | Potential for off-target effects, time-consuming to generate and validate clones. |
| shRNA/siRNA Knockdown | Transient or stable reduction of mRNA levels, leading to decreased protein expression. | Rapid and high-throughput screening, tunable knockdown levels. | Incomplete knockdown, potential off-target effects, transient effects with siRNA. |
Comparative Analysis of MerTK Inhibitors
This compound can be benchmarked against other small molecule inhibitors of MerTK to understand its relative potency and selectivity.
| Inhibitor | Target(s) | IC50 (MerTK) | Key Features |
| This compound | MerTK (primary), Axl, Tyro3 | 4.3 nM (cell-free) | Highly selective for MerTK over other TAMs. |
| UNC2025 | MerTK, FLT3 | 0.74 nM | Potent dual inhibitor of MerTK and FLT3.[3][5][7] |
| Merestinib (LY2801653) | MerTK, MET, AXL, RON, etc. | 10 nM | Multi-kinase inhibitor with broader activity.[2][4][8][9][10] |
| RXDX-106 (CEP-40783) | Pan-TAM (MerTK, Axl, Tyro3), c-Met | Low nM | Potent inhibitor of all TAM family members and c-Met.[1] |
Experimental Protocols
General Cell Culture and Reagents
-
Cell Lines: Human leukemia cell line 697 (B-ALL) or non-small cell lung cancer (NSCLC) cell lines known to express MerTK.
-
Reagents: this compound, UNC2025, Merestinib, RXDX-106 (dissolved in DMSO). Recombinant human Gas6. Antibodies for Western blotting: anti-MerTK, anti-phospho-MerTK (Tyr749), anti-AKT, anti-phospho-AKT (Ser473), anti-ERK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-STAT6, anti-phospho-STAT6 (Tyr641), and anti-β-actin.
CRISPR/Cas9-Mediated Knockout of MERTK
This protocol outlines the generation of MERTK knockout cell lines using a two-plasmid CRISPR/Cas9 system.
dot
Caption: Workflow for CRISPR/Cas9-mediated gene knockout.
Protocol:
-
gRNA Design and Cloning: Design two to three single-guide RNAs (sgRNAs) targeting early exons of the human MERTK gene using a publicly available tool (e.g., CHOPCHOP). Synthesize and clone the gRNAs into a Cas9 expression vector containing a selection marker (e.g., puromycin resistance).
-
Transfection: Transfect the chosen cancer cell line with the gRNA/Cas9 plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Selection: 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, perform limiting dilution in 96-well plates to isolate single cell-derived colonies.
-
Validation: Expand the single-cell clones and screen for MerTK protein knockout by Western blot. Confirm the on-target genomic deletion by Sanger sequencing of the targeted region.
-
Phenotypic Analysis: Compare the phenotype of the MERTK knockout cells with wild-type cells in the presence and absence of this compound and other MerTK inhibitors. Key assays include cell viability (e.g., MTS assay), apoptosis (e.g., Annexin V staining), and cell migration (e.g., transwell assay).
shRNA-Mediated Knockdown of MERTK
This protocol describes the use of lentiviral vectors to achieve stable knockdown of MERTK.
dot
Caption: Workflow for shRNA-mediated gene knockdown.
Protocol:
-
shRNA Selection: Obtain lentiviral shRNA constructs targeting human MERTK from a commercial vendor or clone validated shRNA sequences into a suitable lentiviral vector. Include a non-targeting shRNA control.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA plasmid and lentiviral packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line with the lentiviral particles in the presence of polybrene.
-
Selection: 48 hours post-transduction, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation: Assess the efficiency of MERTK knockdown in the stable cell population by quantitative PCR (qPCR) for mRNA levels and Western blot for protein levels.
-
Phenotypic Analysis: Perform functional assays as described for the CRISPR/Cas9 knockout cells, comparing the effects of this compound and other inhibitors in cells with reduced MerTK expression versus control cells.
Phosphorylation and Downstream Signaling Analysis
Protocol:
-
Cell Treatment: Plate wild-type, MERTK knockout, or shRNA knockdown cells. Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with this compound or an alternative inhibitor at various concentrations for 1 hour.
-
Stimulate the cells with recombinant Gas6 (e.g., 200 ng/mL) for 15-30 minutes.
-
Lysis and Western Blotting: Lyse the cells and perform Western blot analysis to detect the phosphorylation status of MerTK, AKT, ERK1/2, and STAT6.
Expected Outcomes and Interpretation
| Experiment | Expected Outcome with this compound | Interpretation |
| Inhibition of MerTK Phosphorylation | Dose-dependent decrease in Gas6-induced MerTK phosphorylation in wild-type cells. | Confirms direct inhibition of MerTK kinase activity. |
| Effect in MERTK Knockout/Knockdown Cells | The cellular effects of this compound (e.g., decreased viability, increased apoptosis) will be significantly attenuated or absent in MERTK knockout/knockdown cells compared to wild-type cells. | Strongly supports that the primary mechanism of action of this compound is through MerTK inhibition. |
| Comparison with Alternative Inhibitors | The phenotypic effects of this compound should be comparable to other selective MerTK inhibitors and may differ from multi-kinase inhibitors depending on the cellular context. | Provides a benchmark for the potency and specificity of this compound. |
| Downstream Signaling Analysis | This compound will inhibit Gas6-induced phosphorylation of AKT, ERK1/2, and STAT6 in wild-type cells but not in MERTK knockout cells. | Confirms that this compound blocks the canonical MerTK signaling pathway. |
By employing these genetic validation strategies in conjunction with pharmacological comparisons, researchers can rigorously confirm the on-target activity of this compound and build a strong foundation for its further preclinical and clinical development.
References
- 1. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. shRNA knockdown [bio-protocol.org]
- 4. MerTK cleavage limits proresolving mediator biosynthesis and exacerbates tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to UNC2881 and Other Chemical Probes for Mer Kinase Function
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for accurately dissecting the function of Mer tyrosine kinase (MerTK) in health and disease. This guide provides an objective comparison of UNC2881 with other notable MerTK inhibitors, supported by experimental data and detailed protocols to aid in your research endeavors.
MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, plays a crucial role in efferocytosis, immune regulation, and platelet function.[1] Its dysregulation is implicated in various cancers and autoimmune diseases, making it a compelling therapeutic target.[1] Chemical probes are invaluable tools for studying the biological roles of kinases like MerTK, but their utility is contingent on their potency, selectivity, and well-characterized mechanisms of action. This guide focuses on this compound, a potent and selective MerTK inhibitor, and compares its performance with other commonly used probes.
Comparative Analysis of Mer Kinase Inhibitors
The selection of an appropriate chemical probe requires careful consideration of its biochemical and cellular activity, as well as its selectivity profile against other kinases, particularly the closely related TAM family members, Axl and Tyro3. The following table summarizes the key quantitative data for this compound and a selection of alternative MerTK chemical probes.
| Chemical Probe | Mer IC50 (nM) | Axl IC50 (nM) | Tyro3 IC50 (nM) | Cellular Mer Phosphorylation IC50 (nM) | Selectivity (Mer vs. Axl/Tyro3) |
| This compound | 4.3[2][3] | 360[4][5] | 250[4][5] | 22[3][5] | ~83-fold vs. Axl, ~58-fold vs. Tyro3[2][3] |
| UNC2250 | 1.7[6][7] | 270[7] | 100[2][7] | 9.8[1][6] | ~160-fold vs. Axl, ~60-fold vs. Tyro3[6] |
| LDC1267 | <5[4][8] | 29[4][8] | 8[4][8] | Not Reported | Highly selective for TAMs, less selective within the family |
| UNC2025 | 0.74[9][10] | 122[9] | >1000 | 2.7[10] | >165-fold vs. Axl |
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays cited in the development and characterization of these probes are provided below.
Biochemical Kinase Inhibition Assay (Microfluidic Capillary Electrophoresis)
This assay quantitatively determines the inhibitory activity of a compound against purified kinase domains.
Materials:
-
Purified recombinant Mer, Axl, and Tyro3 kinase domains
-
ATP
-
Fluorescently labeled peptide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 0.1% BSA
-
Test compounds (e.g., this compound) dissolved in DMSO
-
EDTA solution (for stopping the reaction)
-
Microfluidic capillary electrophoresis instrument
Procedure:
-
Prepare a reaction mixture containing the kinase, fluorescent peptide substrate, and ATP at its Km concentration in the assay buffer.
-
Add the test compound at various concentrations to the reaction mixture. A DMSO control should be included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60-180 minutes).[11]
-
Stop the reaction by adding EDTA solution.
-
Analyze the reaction products using a microfluidic capillary electrophoresis instrument to separate the phosphorylated and unphosphorylated substrate.
-
Calculate the percentage of inhibition based on the amount of phosphorylated product formed in the presence of the inhibitor compared to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Mer Phosphorylation Assay
This assay measures the ability of a compound to inhibit MerTK phosphorylation in a cellular context.
Materials:
-
Cells expressing MerTK (e.g., 697 B-ALL cells or engineered cells expressing a chimeric EGFR-MerTK receptor).[6][12][13]
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Ligand for stimulating MerTK phosphorylation (e.g., Gas6 or EGF for the chimeric receptor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-MerTK and anti-total-MerTK
-
Western blotting or ELISA reagents
Procedure:
-
Plate the cells and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1 hour).[6]
-
Stimulate the cells with the appropriate ligand to induce MerTK phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of MerTK using Western blotting or ELISA with anti-phospho-MerTK and anti-total-MerTK antibodies.
-
Quantify the band intensities or ELISA signals and normalize the phospho-MerTK signal to the total-MerTK signal.
-
Calculate the percentage of inhibition of phosphorylation relative to the stimulated DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Platelet Aggregation Assay
This assay assesses the functional consequence of MerTK inhibition on platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Collagen (agonist)
-
Test compounds dissolved in DMSO
-
Platelet aggregometer
Procedure:
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 240 x g for 10 minutes).[14] Prepare PPP by centrifuging the remaining blood at a high speed.
-
Pre-incubate the PRP with various concentrations of the test compound or DMSO.
-
Place the PRP sample in the aggregometer and establish a baseline.
-
Add collagen to induce platelet aggregation and monitor the change in light transmittance over time.
-
The instrument software calculates the percentage of aggregation.
-
Determine the inhibitory effect of the compound by comparing the aggregation in its presence to the DMSO control.
Visualizing Mer Kinase Signaling and Experimental Design
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: MerTK Signaling Pathway and Point of Inhibition by this compound.
References
- 1. UNC2250 | Mer inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. promega.com [promega.com]
- 12. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
A Comparative Analysis of UNC2881 and Other TAM Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of UNC2881 with other inhibitors targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. This document summarizes key quantitative data, details experimental methodologies for inhibitor characterization, and visualizes the associated signaling pathways to aid in the selection of appropriate research tools.
This compound is a potent and specific inhibitor of Mer kinase, a member of the TAM family, with an IC50 of 4.3 nM in cell-free assays.[1] It also demonstrates inhibitory activity against the other two TAM family members, Axl and Tyro3, with IC50 values of 360 nM and 250 nM, respectively.[2][3] The differential activity of this compound makes it a valuable tool for dissecting the individual roles of these closely related kinases in various biological processes, including cancer progression and immune regulation. This guide will compare the performance of this compound with other inhibitors that target Axl and Tyro3, providing a clear overview of their respective potencies and selectivities.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of this compound and a selection of other well-characterized Axl and Tyro3 inhibitors against the TAM kinases. This data allows for a direct comparison of their potency and selectivity profiles.
Table 1: IC50 Values of this compound and Selected Mer Kinase Inhibitors (nM)
| Inhibitor | Mer IC50 (nM) | Axl IC50 (nM) | Tyro3 IC50 (nM) | Reference |
| This compound | 4.3 | 360 | 250 | [1][3] |
| UNC2025 | 0.74 | 1.65 | 5.83 | |
| UNC2250 | 1.7 | >272 | >102 |
Table 2: IC50 Values of Selected Axl Kinase Inhibitors (nM)
| Inhibitor | Axl IC50 (nM) | Mer IC50 (nM) | Tyro3 IC50 (nM) | Reference |
| Bemcentinib (R428) | 14 | ~700-1400 | >1400 | [4][5] |
| BMS-777607 | 1.1 | 14 | 4.3 | [6] |
| Gilteritinib (ASP2215) | 0.73 | - | - | |
| Dubermatinib (TP-0903) | 27 | - | - |
*Bemcentinib is reported to be 50- to 100-fold more selective for Axl over Mer and Tyro3.[5]
Table 3: IC50 Values of Selected Tyro3 Kinase Inhibitors (nM)
| Inhibitor | Tyro3 IC50 (nM) | Axl IC50 (nM) | Mer IC50 (nM) | Reference |
| UNC9426 | 2.1 | - | - | |
| BMS-777607 | 4.3 | 1.1 | 14 | [6] |
| LDC1267 | 8 | 29 | <5 |
Signaling Pathways
The TAM kinases regulate a multitude of cellular processes through overlapping and distinct signaling cascades. Understanding these pathways is crucial for interpreting the effects of their inhibition.
References
- 1. Immunoassay protocol for quantitation of protein kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
Control Experiments for UNC2881-Treated Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for studies involving UNC2881, a potent and specific inhibitor of Mer tyrosine kinase.[1][2][3] Proper controls are paramount for the accurate interpretation of experimental results and for distinguishing specific effects of this compound from off-target or non-specific cellular responses. This document outlines key controls, compares this compound to alternative inhibitors, and provides detailed experimental protocols.
Understanding this compound: Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the ATP-binding site of Mer, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[2] By inhibiting the kinase activity of Mer, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell survival, proliferation, and efferocytosis.[4] this compound exhibits significantly higher selectivity for Mer over the other TAM family members, Axl and Tyro3.[1][2][3]
Below is a diagram illustrating the signaling pathway affected by this compound.
Essential Control Experiments for this compound
To ensure the validity of experimental findings, a panel of control experiments should be performed alongside this compound treatment.
1. Vehicle Control: This is the most fundamental control. The vehicle used to dissolve this compound (typically DMSO) should be added to cells at the same final concentration as in the this compound-treated samples. This accounts for any effects of the solvent on cellular processes.
2. Negative Control Compound: Ideally, a structurally similar but biologically inactive analog of this compound should be used. This control helps to distinguish the effects of the specific chemical scaffold from the targeted inhibition of Mer kinase. While a specific inactive analog for this compound is not widely reported in the literature, researchers can consider using a compound from the same chemical series that has been shown to have significantly lower or no activity against Mer kinase in initial screening assays, if such data is available. In the absence of a validated inactive analog, the vehicle control remains the primary negative control.
3. Positive Control: A known activator of the Mer signaling pathway or a compound with a well-characterized effect that this compound is expected to inhibit should be used. For example, in studies of Mer phosphorylation, Gas6 (a Mer ligand) can be used to stimulate the pathway. In platelet aggregation assays, collagen is a suitable positive control agonist.[1]
4. Cellular Health and Viability Controls: It is crucial to assess whether the observed effects of this compound are due to specific pathway inhibition or a general cytotoxic effect. A cell viability assay (e.g., MTT or trypan blue exclusion) should be performed at the concentrations and time points used in the primary experiment.
The following diagram illustrates a logical workflow for incorporating these controls.
Comparison with Alternative Mer Kinase Inhibitors
Several other small molecule inhibitors targeting Mer kinase are available. A comparative analysis can provide a broader context for the experimental results obtained with this compound.
| Inhibitor | Target(s) | IC50 (Mer) | Selectivity Profile | Reference(s) |
| This compound | Mer | 4.3 nM | >80-fold vs. Axl, >50-fold vs. Tyro3 | [2][3] |
| UNC2025 | Mer/Flt3 | 0.46 nM | >20-fold vs. Axl and Tyro3 | [5] |
| Merestinib (LY2801653) | MET, MERTK, AXL, etc. | 10 nM | Multi-kinase inhibitor | [6][7] |
| UNC1062 | Mer | 1.1 nM | Selective for Mer over Axl and Tyro3 | [8][9][10] |
| UNC2250 | Mer | 1.7 nM | ~160-fold vs. Axl, ~60-fold vs. Tyro3 | |
| LDC1267 | TAM kinases | <5 nM | Pan-TAM inhibitor |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for Phospho-MerTK
This protocol is designed to assess the inhibition of Mer kinase autophosphorylation by this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MerTK (e.g., p-Tyr749/753/754) and anti-total-MerTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer apparatus
Procedure:
-
Culture cells to the desired confluency and treat with this compound, vehicle, and other controls for the specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary anti-phospho-MerTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-MerTK antibody as a loading control.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit collagen-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP)
-
Collagen (agonist)
-
Platelet aggregometer
Procedure:
-
Prepare PRP from fresh human blood.
-
Pre-warm the PRP samples to 37°C.
-
Add this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1 hour).[1]
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add collagen to induce platelet aggregation and record the change in light transmittance over time.
-
Calculate the percentage of aggregation inhibition relative to the vehicle control.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and the vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[12][13][14][15][16]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).[12]
-
Calculate cell viability as a percentage of the vehicle-treated control.
The following diagram outlines a typical experimental workflow for evaluating a kinase inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of MERTK Inhibitors UNC569 and UNC1062 on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Merestinib - Wikipedia [en.wikipedia.org]
- 7. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UNC1062, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UNC1062, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
